8-Hydroxy-7-methoxyflavone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKWMXGTOJNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350269 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40316-76-5 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Hydroxy-7-methoxyflavone: A Review of an Elusive Flavonoid
Despite extensive investigation, there is currently no scientific literature substantiating the natural occurrence or isolation of 8-Hydroxy-7-methoxyflavone from any plant, fungal, or other biological source. This technical guide addresses the current state of knowledge regarding this specific flavone, concluding that it is likely a synthetic compound or an exceptionally rare, un-documented natural product.
While the PubChem database confirms the chemical structure and properties of this compound (CID 676299), it lacks any reference to natural sources.[1] Extensive searches of phytochemical and ethnobotanical literature have failed to identify any plant species from which this compound has been isolated.
It is important to distinguish this compound from its well-known and structurally similar isomer, Wogonin (5,7-Dihydroxy-8-methoxyflavone) . Wogonin is a bioactive flavonoid that has been extensively studied and isolated from various medicinal plants, most notably from the roots of Scutellaria baicalensis (Baikal skullcap). The misidentification or conflation of these two distinct isomers may occur due to their similar nomenclature.
Given the absence of data on the natural sources and isolation of this compound, this guide will instead provide a generalized overview of the methodologies commonly employed for the extraction and purification of methoxyflavones from plant materials. These protocols serve as a foundational reference for researchers who may encounter this or similar compounds in the future.
General Experimental Protocols for Methoxyflavone Isolation
The following sections detail a generalized workflow for the isolation of methoxyflavones from plant matter. This process typically involves solvent extraction followed by chromatographic purification.
Table 1: Summary of a Generic Methoxyflavone Isolation Protocol
| Parameter | Extraction | Column Chromatography (Fractionation) | Preparative HPLC (Purification) |
| Starting Material | Dried and powdered plant material (e.g., roots, leaves) | Crude or partially purified extract | Enriched flavonoid fraction |
| Solvent System | Methanol, Ethanol, Ethyl Acetate, or Hexane (often in succession) | Gradient elution with Hexane and Ethyl Acetate or Chloroform and Methanol | Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% Formic Acid) |
| Typical Yield | Highly variable depending on the plant source and compound concentration | Variable | Milligrams to grams |
| Purity Achieved | Low (crude extract) | Moderate | High (>95%) |
| Key Equipment | Soxhlet apparatus or maceration setup, Rotary evaporator | Glass column, Fraction collector | Preparative HPLC system with a C18 column |
Detailed Methodologies
1. Preparation of Plant Material:
-
Drying: The plant material (e.g., roots, leaves, stems) should be air-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation. The mixture is then filtered.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered material is placed in a thimble and continuously extracted with a boiling solvent. This method is efficient but may not be suitable for heat-sensitive compounds.
-
Solvent Partitioning: The resulting crude extract is often concentrated under reduced pressure and then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and butanolic fractions.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography using a stationary phase like silica gel or Sephadex. The column is eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target flavonoid.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the fractions containing the desired compound are pooled, concentrated, and purified by preparative HPLC on a reverse-phase column (e.g., C18). A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of formic acid to improve peak shape, is typically used.
Visualizing the General Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of flavonoids from a plant source.
References
The Biosynthesis of 8-Hydroxy-7-methoxyflavone: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 8-Hydroxy-7-methoxyflavone, a naturally occurring methoxylated flavonoid. Drawing from established principles of flavonoid biosynthesis and recent enzymatic discoveries, this document outlines the probable enzymatic steps leading to the formation of this compound. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development. It details the precursor molecules, key enzymatic transformations, and provides adaptable experimental protocols for pathway reconstruction and analysis. Furthermore, quantitative data from related enzymatic reactions are presented to offer a comparative perspective.
Introduction
Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities. Among these, methoxylated flavonoids often exhibit enhanced bioavailability and bioactivity. This compound is one such compound, and understanding its biosynthesis is crucial for its potential biotechnological production and for the discovery of novel biocatalysts. This guide delineates a putative biosynthetic pathway for this compound, commencing from the general phenylpropanoid pathway and proceeding through a series of enzymatic modifications to the flavonoid core structure.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in a series of sequential enzymatic reactions, beginning with the formation of a flavone scaffold, followed by specific hydroxylation and methylation events.
Stage 1: Formation of the Flavone Backbone
The initial steps of the pathway are shared with the general flavonoid biosynthesis pathway, which is well-established. The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-Coumarate-CoA ligase (4CL)
Subsequently, Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to the flavanone naringenin by Chalcone isomerase (CHI) . Finally, a flavone synthase converts the flavanone to a flavone. For the synthesis of this compound, a likely flavone intermediate is apigenin (5,7,4'-trihydroxyflavone), formed by the action of Flavone Synthase (FNS) on naringenin.
Stage 2: Tailoring Reactions - Hydroxylation and Methylation
The flavone backbone undergoes two critical "tailoring" reactions to yield this compound: 8-hydroxylation and 7-O-methylation. The likely sequence of these events involves the hydroxylation of the C-8 position of the A-ring, followed by the methylation of the adjacent C-7 hydroxyl group.
-
Step 1: 8-Hydroxylation: A Flavonoid 8-hydroxylase (F8H) , a type of monooxygenase, is responsible for introducing a hydroxyl group at the C-8 position of the flavone. For instance, an F8H from Rhodotorula glutinis has been shown to hydroxylate flavones like apigenin and luteolin at the C-8 position.[1] This reaction would convert a precursor like apigenin into 8-hydroxyapigenin (also known as scutellarein).
-
Step 2: 7-O-Methylation: Following 8-hydroxylation, a flavonoid 7-O-methyltransferase (7-OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group. Several OMTs with specificity for the 7-OH position of flavonoids have been identified from various organisms, including Citrus reticulata and Perilla frutescens.[2][3] This enzymatic step would convert the 8-hydroxylated intermediate into the final product, this compound.
The overall proposed pathway is depicted in the following diagram:
Quantitative Data on Key Enzymes
Table 1: Kinetic Parameters of a Flavonoid 7-O-Methyltransferase (PfOMT3) from Perilla frutescens [2]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Chrysin | 1.31 ± 0.12 | 0.041 ± 0.002 | 0.031 |
| Apigenin | 2.12 ± 0.25 | 0.035 ± 0.003 | 0.017 |
| Naringenin | 3.54 ± 0.31 | 0.029 ± 0.002 | 0.008 |
| Kaempferol | 8.23 ± 0.76 | 0.017 ± 0.001 | 0.002 |
Table 2: Substrate Specificity of a Flavonoid 8-Hydroxylase (RgF8H) from Rhodotorula glutinis [1]
| Substrate | Relative Activity (%) |
| Naringenin | 100 |
| Apigenin | 85 |
| Luteolin | 70 |
| Chrysin | 65 |
| Hesperetin | 60 |
| Eriodictyol | 55 |
| Pinocembrin | 40 |
| Diosmetin | 30 |
| 7,4'-dihydroxyflavone | 25 |
Experimental Protocols
The following protocols are generalized methodologies based on published research and can be adapted for the characterization of the enzymes involved in this compound biosynthesis.
Protocol for Heterologous Expression and Purification of Flavonoid 8-Hydroxylase (F8H)
This protocol describes the expression of a candidate F8H gene in Escherichia coli and its subsequent purification.
Methodology:
-
Gene Cloning: The coding sequence of the candidate F8H gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Protein Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a low-imidazole buffer to remove non-specifically bound proteins, and the His-tagged F8H is eluted with a high-imidazole buffer. The purity of the eluted protein is assessed by SDS-PAGE.
Protocol for In Vitro Assay of Flavonoid 8-Hydroxylase (F8H) Activity
This protocol outlines a method to determine the enzymatic activity of the purified F8H.[1]
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains 50 mM phosphate buffer (pH 7.5), 100 µM of the flavone substrate (e.g., apigenin, dissolved in DMSO), 200 µM NADPH, and 1-5 µg of the purified F8H enzyme.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes with gentle agitation.
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol. The mixture is centrifuged to pellet any precipitated protein.
-
Product Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the 8-hydroxylated product. The product can be identified by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation using NMR.
Protocol for Heterologous Expression and Purification of Flavonoid 7-O-Methyltransferase (7-OMT)
The protocol for expressing and purifying 7-OMT is similar to that for F8H, with minor modifications.
Protocol for In Vitro Assay of Flavonoid 7-O-Methyltransferase (7-OMT) Activity
This protocol describes a method to measure the activity of the purified 7-OMT.[2][3]
Methodology:
-
Reaction Mixture Preparation: A standard reaction mixture (50 µL) consists of 100 mM Tris-HCl buffer (pH 7.5), 50 µM of the 8-hydroxyflavone substrate (dissolved in DMSO), 100 µM S-adenosyl-L-methionine (SAM), and 1-5 µg of the purified 7-OMT enzyme.
-
Enzymatic Reaction: The reaction is started by adding the enzyme and incubated at 37°C for 30-60 minutes.
-
Reaction Quenching and Product Extraction: The reaction is terminated by adding 10 µL of 5 M HCl. The methylated product is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness.
-
Product Analysis: The dried residue is redissolved in methanol and analyzed by HPLC or LC-MS to identify and quantify the 7-O-methylated product.
Conclusion
The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzymes. While the core flavonoid pathway is well-understood, the specific "tailoring" enzymes, particularly the Flavonoid 8-hydroxylase and 7-O-methyltransferase responsible for the synthesis of this specific flavone, are areas of active research. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway further, potentially leading to the development of biotechnological platforms for the production of this and other valuable methoxylated flavonoids. Future work should focus on the identification and characterization of the specific F8H and 7-OMT enzymes from plants known to produce this compound to fully elucidate its natural biosynthetic route.
References
- 1. Novel flavonoid C-8 hydroxylase from Rhodotorula glutinis: identification, characterization and substrate scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxy-7-methoxyflavone: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Properties
The chemical structure of 8-Hydroxy-7-methoxyflavone consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with a phenyl group at position 2 of the chromen-4-one (benzopyran-4-one) ring system. The A-ring is substituted with a hydroxyl group at position 8 and a methoxy group at position 7.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-hydroxy-7-methoxy-2-phenylchromen-4-one | --INVALID-LINK--[1] |
| Molecular Formula | C₁₆H₁₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 268.26 g/mol | --INVALID-LINK--[1] |
| Melting Point | 226-227 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform (heated, sonicated), DMSO (sonicated). | --INVALID-LINK-- |
| pKa (Predicted) | 8.00 ± 0.40 | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Data | Source/Notes |
| UV-Vis Spectroscopy | λmax values are typically observed in two regions for flavones: Band I (300–380 nm) and Band II (240–285 nm). For the closely related 7-hydroxy-4'-methoxyflavone, λmax are observed at 263 nm and 325 nm. | --INVALID-LINK--[2], General flavonoid spectral data. --INVALID-LINK--[3] |
| Infrared (IR) Spectroscopy | Characteristic peaks expected for O-H stretching (around 3400-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-O stretching (around 1250-1000 cm⁻¹). | General IR data for flavonoids. |
| ¹H NMR Spectroscopy | Specific experimental data for this compound is not readily available. Data for the related 7-hydroxy-4'-methoxyflavone shows characteristic signals for the methoxy group (~3.85 ppm), and aromatic protons in the A and B rings. | --INVALID-LINK--[2] |
| ¹³C NMR Spectroscopy | Specific experimental data for this compound is not readily available. The spectrum of the related 7-hydroxy-4'-methoxyflavone shows a carbonyl signal around 176.33 ppm and a methoxy carbon signal around 79.17 ppm. | --INVALID-LINK--[2] |
| Mass Spectrometry (MS) | Exact Mass: 268.0736 g/mol . | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of flavones is the Baker-Venkataraman rearrangement, followed by cyclization. The following is a representative protocol for the synthesis of this compound.
Step 1: Acetylation of 2,3-dihydroxy-4-methoxyacetophenone
-
Dissolve 2,3-dihydroxy-4-methoxyacetophenone in pyridine.
-
Add acetic anhydride dropwise while cooling the mixture in an ice bath.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into ice-cold water to precipitate the acetylated product.
-
Filter, wash with water, and dry the product.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the acetylated product from Step 1 in pyridine.
-
Add potassium hydroxide pellets and heat the mixture to 50-60 °C.
-
Stir for 3-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the diketone.
-
Filter, wash with water, and dry the product.
Step 3: Cyclization to form this compound
-
Dissolve the diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the flavone.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Determination of Physicochemical Properties
Standard laboratory procedures are employed for the determination of the physicochemical properties of flavonoids.
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature, often with the aid of sonication or heating.
-
UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry: The exact mass and fragmentation pattern are determined using a high-resolution mass spectrometer.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the biological activities of structurally similar flavonoids suggest potential mechanisms of action. For instance, many hydroxylated and methoxylated flavones exhibit antioxidant and anti-inflammatory effects. These activities are often mediated through the modulation of key signaling pathways.
A plausible mechanism of action for a hydroxy-methoxy flavone involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
This diagram illustrates how an inflammatory stimulus typically activates the IKK complex, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB. It is important to note that this is a generalized pathway for flavonoids and requires specific experimental validation for this compound.
Conclusion
This compound is a flavonoid with potential for further investigation in drug discovery and development. This guide has summarized its key chemical properties and structure based on available data. While some experimental values and specific biological mechanisms are yet to be fully elucidated for this particular molecule, the information provided, including data from closely related compounds, offers a solid foundation for future research. The detailed experimental protocols and the hypothesized signaling pathway serve as practical tools for scientists working with this and similar flavonoid compounds. Further studies are warranted to fully characterize its spectroscopic properties and to explore its specific interactions with biological targets and signaling cascades.
References
Spectroscopic Data of 8-Hydroxy-7-methoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the flavonoid, 8-Hydroxy-7-methoxyflavone (also known as 8-hydroxy-7-methoxy-2-phenylchromen-4-one). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for obtaining this data, and a workflow diagram for spectroscopic analysis.
Core Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various analytical sources to provide a complete profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.4 - 6.8 | s | - |
| H-5 | ~7.8 - 8.2 | d | ~8.0 - 9.0 |
| H-6 | ~7.0 - 7.4 | d | ~8.0 - 9.0 |
| H-2', H-6' | ~7.8 - 8.1 | m | - |
| H-3', H-4', H-5' | ~7.3 - 7.6 | m | - |
| 7-OCH₃ | ~3.9 - 4.1 | s | - |
| 8-OH | ~9.0 - 11.0 | s (br) | - |
s: singlet, d: doublet, m: multiplet, br: broad
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 - 165 |
| C-3 | ~105 - 108 |
| C-4 | ~180 - 183 |
| C-4a | ~105 - 108 |
| C-5 | ~125 - 128 |
| C-6 | ~115 - 118 |
| C-7 | ~158 - 161 |
| C-8 | ~145 - 148 |
| C-8a | ~150 - 153 |
| C-1' | ~130 - 133 |
| C-2', C-6' | ~126 - 129 |
| C-3', C-5' | ~128 - 131 |
| C-4' | ~131 - 134 |
| 7-OCH₃ | ~55 - 58 |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data of this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₂O₄ | PubChem[1] |
| Molecular Weight | 268.26 g/mol | PubChem[1] |
| Precursor Ion (Negative Mode) | [M-H]⁻ at m/z 267.0663 | PubChem[1] |
Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the this compound molecule.
Table 4: Infrared (IR) Spectroscopy Data of this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | Broad band around 3200-3600 |
| C-H (aromatic) | ~3000-3100 |
| C=O (ketone) | ~1650-1690 |
| C=C (aromatic) | ~1450-1600 |
| C-O (ether and phenol) | ~1000-1300 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for detailed spectral resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution using a mixture of two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with a small percentage of formic acid (Solvent B). The gradient is programmed to increase the proportion of Solvent B over time to elute the compound.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode. For flavonoids, negative ion mode is often effective due to the presence of hydroxyl groups.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation pattern. In MS/MS, the precursor ion of interest is isolated and fragmented to produce a characteristic spectrum of product ions.
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Spectrum: First, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software automatically performs the background subtraction and Fourier transform to generate the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a flavonoid compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
8-Hydroxy-7-methoxyflavone: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-7-methoxyflavone, also known as Pratensein, is a naturally occurring O-methylated flavone that has garnered significant interest for its diverse pharmacological activities. As a key metabolite of the potent TrkB agonist 7,8-dihydroxyflavone (7,8-DHF), it plays a crucial role in mediating neuroprotective and antidepressant effects. Beyond its function in the central nervous system, emerging evidence highlights its potential as an anticancer and anti-inflammatory agent. This technical guide provides an in-depth overview of the therapeutic applications of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing comprehensive experimental protocols for key assays. Visual diagrams of associated signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.
Introduction
Flavonoids are a large class of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. Methoxyflavones, a subgroup of flavonoids characterized by the presence of one or more methoxy groups, have shown promise in drug development due to their metabolic stability and enhanced bioavailability[2]. This compound (Pratensein) is a monomethoxyflavone that has been identified in plants such as Trifolium pratense (red clover)[3][4]. Its biological significance is underscored by its role as an active metabolite of 7,8-dihydroxyflavone (7,8-DHF), a well-documented TrkB agonist that mimics the neurotrophic effects of brain-derived neurotrophic factor (BDNF)[5]. This guide will explore the multifaceted therapeutic potential of this compound, focusing on its neuroprotective, anticancer, and anti-inflammatory properties.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 8-hydroxy-7-methoxy-2-phenylchromen-4-one | [6] |
| Synonyms | Pratensein, 7-methoxy-8-hydroxyflavone | [3] |
| Molecular Formula | C16H12O4 | [6] |
| Molecular Weight | 268.26 g/mol | [6] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Potential Therapeutic Uses
Neuroprotective Effects
The neuroprotective properties of this compound are primarily attributed to its function as an active metabolite of 7,8-DHF. Following oral administration, 7,8-DHF is metabolized, and both the parent compound and its O-methylated metabolites, including this compound, can cross the blood-brain barrier[5].
Mechanism of Action: this compound, similar to 7,8-DHF, activates the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF[5]. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, differentiation, and synaptic plasticity[5][7]. The activation of TrkB signaling by this compound has been shown to be essential for its neuroprotective and antidepressant-like effects[5].
Studies have demonstrated that 7,8-DHF and its derivatives can protect neurons from various insults, including glutamate-induced excitotoxicity and oxidative stress[4]. While direct EC50 values for this compound in neuroprotection assays are not widely reported, its contribution to the overall neuroprotective effect of 7,8-DHF is significant.
Anticancer Activity
Methoxyflavones have been extensively studied for their cytotoxic activity against various cancer cell lines[2][8]. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data:
| Cell Line | Assay | IC50 (µM) | Treatment Duration (h) | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 3.92 | 72 | [9] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Not specified, but active | 72 | [9] |
Mechanism of Action: The anticancer effects of pratensein and its glycoside have been linked to the induction of apoptosis. Studies have shown that treatment with pratensein leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic proteins Bax and p53, as well as the executioner caspase-3[10][11].
Anti-inflammatory Effects
Flavonoids, including methoxyflavones, are known to possess anti-inflammatory properties[12]. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Mechanism of Action: The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways[12][13]. These pathways regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[12][14]. While specific quantitative data on the inhibition of these pathways by this compound are limited, studies on related methoxyflavones suggest a similar mechanism of action[2][15]. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory activity[4].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis[6].
Western Blot for TrkB Phosphorylation
This protocol is used to determine the activation of the TrkB receptor by this compound.
-
Cell Culture and Treatment: Culture primary neurons or TrkB-expressing cell lines. Serum-starve the cells before treating with this compound for a short period (e.g., 15-30 minutes). Include a positive control (BDNF) and a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated TrkB (p-TrkB).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total TrkB to normalize for protein loading[5][7].
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability[16][17].
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol quantifies the inhibitory effect of this compound on NO production in macrophages.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite[18][19].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic actions of this compound.
Conclusion
This compound (Pratensein) presents a compelling profile as a potential therapeutic agent with diverse applications. Its role as a key metabolite of 7,8-DHF solidifies its importance in the realm of neuroprotection, offering a promising avenue for the development of treatments for neurodegenerative and psychiatric disorders. Furthermore, its demonstrated anticancer and potential anti-inflammatory activities warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising natural compound. Future studies should focus on elucidating more precise quantitative measures of its activity in various models and further delineating the intricacies of its molecular mechanisms.
References
- 1. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Effects of Fisetin on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Expression of Tyrosine Hydroxylase Protein and Apoptosis-Related Genes in Differentiated and Undifferentiated SH-SY5Y Neuroblastoma Cells Treated with MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
8-Hydroxy-7-methoxyflavone: A Technical Guide to its Chemistry, Synthesis, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-7-methoxyflavone, a member of the flavonoid family, is a naturally occurring organic compound with the chemical formula C₁₆H₁₂O₄.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this flavone, including its discovery, physicochemical properties, and synthesis. The document further delves into its biological activities, summarizing available quantitative data and elucidating potential mechanisms of action through key signaling pathways. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development endeavors.
Discovery and History
While the broader class of flavonoids has been extensively studied since their discovery by Nobel laureate Albert Szent-Györgyi in 1936, specific historical details regarding the initial isolation and characterization of this compound are not well-documented in readily available scientific literature. It is recognized as a monomethoxyflavone and a monohydroxyflavone.[1] Its presence has been identified in various plant species, although it is less common than other flavones like quercetin or kaempferol.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₄ | [1] |
| Molecular Weight | 268.26 g/mol | [1] |
| IUPAC Name | 8-hydroxy-7-methoxy-2-phenylchromen-4-one | [1] |
| CAS Number | 40316-76-5 | [2] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Synthesis of this compound
A plausible synthetic route for this compound starts from 2',3'-dihydroxy-4'-methoxyacetophenone and involves a multi-step process.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for flavone synthesis.
Step 1: Protection of the hydroxyl groups of 2',3'-dihydroxy-4'-methoxyacetophenone.
-
Dissolve 2',3'-dihydroxy-4'-methoxyacetophenone in a suitable solvent (e.g., acetone).
-
Add a protecting group reagent, such as benzyl bromide, in the presence of a base (e.g., potassium carbonate).
-
Reflux the mixture for several hours and monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the resulting protected acetophenone by column chromatography.
Step 2: Condensation with benzoyl chloride (Baker-Venkataraman rearrangement).
-
Dissolve the protected acetophenone in pyridine.
-
Add benzoyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the product.
-
Filter, wash, and dry the precipitate to obtain the 1,3-diketone.
Step 3: Cyclization to form the flavone ring.
-
Dissolve the 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a few hours.
-
Pour the cooled reaction mixture into ice water to precipitate the protected flavone.
-
Filter, wash, and dry the product.
Step 4: Deprotection of the hydroxyl groups.
-
Dissolve the protected flavone in a suitable solvent (e.g., methanol/ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere for several hours.
-
Filter the catalyst and evaporate the solvent to obtain crude this compound.
-
Purify the final product by recrystallization or column chromatography.
References
An In-depth Technical Guide to 8-Hydroxy-7-methoxyflavone and its Derivatives: A Focus on Biological Activities and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 8-Hydroxy-7-methoxyflavone and its derivatives, with a particular focus on their synthesis, biological activities, and underlying mechanisms of action. Due to the limited availability of detailed experimental data on this compound, this document will extensively feature its close structural isomer, 5-hydroxy-7-methoxyflavone, as a well-researched exemplar. The insights gleaned from 5-hydroxy-7-methoxyflavone and other related methoxyflavonoids offer a valuable framework for understanding the potential therapeutic applications of this class of compounds.
Core Compound Profile: this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure consists of a C6-C3-C6 backbone, with a hydroxyl group at the C8 position and a methoxy group at the C7 position of the A-ring.
Chemical Structure:
-
IUPAC Name: 8-hydroxy-7-methoxy-2-phenylchromen-4-one
-
Molecular Formula: C₁₆H₁₂O₄
-
Molecular Weight: 268.26 g/mol
While specific details on the natural sources of this compound are not extensively documented, related hydroxylated and methoxylated flavones are commonly found in various medicinal plants, including those of the Kaempferia and Citrus genera.[1]
Synthesis of Hydroxylated Methoxyflavones
The synthesis of hydroxylated methoxyflavones, such as this compound and its derivatives, typically involves a multi-step process. A common approach is the Baker-Venkataraman rearrangement or a related synthesis pathway starting from appropriately substituted acetophenones and benzoyl chlorides.
General Synthetic Workflow
The synthesis generally proceeds through the formation of a chalcone intermediate, followed by cyclization to form the flavone core. Protecting groups may be necessary for the hydroxyl functionalities to prevent unwanted side reactions.
Experimental Protocol: Synthesis of a 7-Hydroxy-4'-methoxyflavone Derivative
This protocol details the synthesis of a related flavone, 7-hydroxy-4'-methoxyflavone, which illustrates the key steps in constructing the flavone skeleton.
Step 1: Synthesis of 2',4'-Dihydroxy-4-methoxychalcone (Claisen-Schmidt Condensation)
-
Dissolve 2,4-dihydroxyacetophenone (5 mmol) in ethanol (6 mL) and stir for 10 minutes.
-
Slowly add 7.5 mL of 40% (w/v) potassium hydroxide solution.
-
Add a solution of anisaldehyde (5 mmol) in ethanol (6 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Add ice-cold distilled water and acidify the mixture to pH 5 with 10% HCl.
-
Collect the resulting precipitate by filtration and wash with cold distilled water.
-
Recrystallize the product from methanol to yield 2',4'-dihydroxy-4-methoxychalcone.[2]
Step 2: Oxidative Cyclization to 7-Hydroxy-4'-methoxyflavone
-
Dissolve the synthesized 2',4'-dihydroxy-4-methoxychalcone in dimethyl sulfoxide (DMSO).
-
Add iodine (I₂) as a catalyst.
-
Reflux the mixture for three hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, work up the reaction to isolate the 7-hydroxy-4'-methoxyflavone product.[2]
Anticancer Activity of 5-Hydroxy-7-methoxyflavone
Extensive research on 5-hydroxy-7-methoxyflavone (HMF), an isomer of this compound, has demonstrated its potent anticancer activities, particularly against human colon carcinoma cells (HCT-116).[3]
Quantitative Data: Cytotoxicity of Methoxyflavone Derivatives
The cytotoxic effects of various methoxyflavone derivatives have been evaluated in different cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| 5-Hydroxy-7-methoxyflavone (HMF) | HCT-116 (Colon) | MTT Assay | 24 | ~50 |
| 5,7,4'-Trimethoxyflavone | MOLT-4 (Leukemia) | Not specified | Not specified | Cytotoxic |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | MTT Assay | 24 | ~25 |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | Not specified | 72 | 3.71 |
| Chrysosplenetin | MCF-7 (Breast) | Not specified | 72 | 0.3 |
Signaling Pathway: HMF-Induced Apoptosis in HCT-116 Cells
5-Hydroxy-7-methoxyflavone induces apoptosis in HCT-116 cells through a signaling cascade initiated by the generation of reactive oxygen species (ROS). This leads to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, caspase-mediated cell death.[3]
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
-
Treatment: Treat the cells with various concentrations of 5-hydroxy-7-methoxyflavone (e.g., 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.[3]
Anti-inflammatory Activity of Methoxyflavones
Methoxyflavones have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.[4]
Quantitative Data: Inhibition of Inflammatory Markers
The anti-inflammatory effects of various methoxyflavone derivatives have been quantified by their ability to inhibit the production of inflammatory markers.
| Compound | Model | Endpoint | Maximum Inhibition (%) |
| 7,4'-Dimethoxyflavone | Carrageenan-induced paw edema in rats | Edema reduction | 52.4 |
| 4',6,7-Trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | Leukocyte migration | Significant reduction |
| 4',6,7-Trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | TNF-α production | Significant reduction |
| 4',6,7-Trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | IL-1β production | Significant reduction |
Signaling Pathway: General Anti-inflammatory Mechanism of Flavones
Flavones exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory mediators.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This protocol details a common in vitro assay to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test methoxyflavone for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by a 10-minute incubation in the dark. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
Conclusion
While direct experimental data on this compound remains limited, the comprehensive analysis of its isomer, 5-hydroxy-7-methoxyflavone, and other related methoxyflavonoids, provides a strong foundation for predicting its therapeutic potential. The demonstrated anticancer and anti-inflammatory activities, coupled with detailed mechanistic insights and established experimental protocols, highlight the promise of this class of compounds for further investigation and drug development. This guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound and its derivatives.
References
An In-depth Technical Guide on the Core Mechanism of Action of 8-Hydroxy-7-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-7-methoxyflavone, a naturally occurring methoxyflavone, has garnered interest within the scientific community for its potential therapeutic applications. As a primary metabolite of the well-studied neurotrophic compound 7,8-dihydroxyflavone (7,8-DHF), its distinct pharmacological profile is of significant interest. This technical guide synthesizes the current understanding of the mechanism of action of this compound, drawing upon direct evidence where available and inferring potential pathways from studies on structurally related flavonoids. This document provides a comprehensive overview of its interaction with key cellular targets, summarizes relevant quantitative data, and presents detailed experimental protocols to facilitate further research.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts. This compound is a monomethoxyflavone and a monohydroxyflavone. It is recognized as a significant metabolite of 7,8-dihydroxyflavone (7,8-DHF), a potent agonist of the Tropomyosin receptor kinase B (TrkB). Understanding the mechanism of action of this compound is crucial for elucidating the full therapeutic potential of 7,8-DHF and for the development of novel flavonoid-based therapeutics.
Core Mechanisms of Action
The primary mechanism of action of this compound is multifaceted, with evidence suggesting its involvement in neurotrophic signaling, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.
Neurotrophic Effects and TrkB Receptor Interaction
Initial interest in this compound stemmed from its relationship with 7,8-DHF, a small molecule that mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) by activating the TrkB receptor. However, studies have shown that this compound, along with its isomer 7-hydroxy-8-methoxyflavone, demonstrates markedly reduced efficacy in activating the TrkB receptor compared to its parent compound, 7,8-DHF. One study reported that this compound barely activated TrkB as compared to a vehicle control. This suggests that while it is a metabolite of a potent TrkB agonist, its direct neurotrophic activity via this receptor is minimal. The neuroprotective effects observed with 7,8-DHF are therefore primarily attributed to the parent compound itself, rather than its metabolites.
Anticancer Activity: Induction of Apoptosis
While direct studies on the anticancer mechanism of this compound are limited, research on the structurally similar 5-hydroxy-7-methoxyflavone provides significant insights. This isomer has been shown to induce apoptosis in human colon carcinoma cells through a mechanism involving the generation of reactive oxygen species (ROS). This ROS-mediated pathway leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death. Given the structural similarities, it is plausible that this compound may exert similar pro-apoptotic effects in cancer cells.
Anti-inflammatory Properties
The anti-inflammatory potential of methoxyflavones is well-documented. Related compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6). The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While specific data for this compound is not yet available, its flavonoid structure suggests it may share these anti-inflammatory properties.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its closely related isomer, 5-Hydroxy-7-methoxyflavone, to provide a comparative perspective on their biological activities.
| Compound | Assay | Cell Line | Parameter | Result | Reference |
| This compound | TrkB Activation | Not specified | Receptor Activation | Barely activated TrkB | |
| 5-Hydroxy-7-methoxyflavone | Cytotoxicity (MTT Assay) | HCT-116 (Colon Carcinoma) | IC50 | Dose-dependent reduction in cell viability | |
| 5-Hydroxy-7-methoxyflavone | Apoptosis (Hoechst Staining) | HCT-116 (Colon Carcinoma) | Apoptotic Index | Significant dose-dependent increase | |
| 5-Hydroxy-7-methoxyflavone | ROS Generation (H2DCFDA) | HCT-116 (Colon Carcinoma) | Mean Fluorescence Intensity | Significant dose-dependent increase |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound. These protocols are based on standard techniques used for related flavonoids.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Detection by Hoechst 33342 Staining
This protocol is for the morphological evaluation of apoptosis based on nuclear condensation and fragmentation.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with Hoechst 33342 staining solution for 10 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Visualization: Mount the coverslips onto microscope slides and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
-
Quantification: Calculate the apoptotic index by counting the number of apoptotic nuclei and dividing by the total number of cells in several random fields.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
-
Materials:
-
Cells cultured in a 96-well plate or on coverslips
-
This compound
-
H2DCFDA stock solution (in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Probe Loading: Wash the cells with PBS and then incubate them with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Microscope: Capture fluorescence images to visualize ROS production.
-
-
Data Analysis: Quantify the relative fluorescence intensity compared to the control group.
-
Western Blot Analysis for Signaling Pathway Proteins (MAPK and NF-κB)
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed in this guide.
Methodological & Application
Synthesis Protocol for 8-Hydroxy-7-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 8-Hydroxy-7-methoxyflavone, a naturally occurring flavonoid with potential therapeutic applications. The synthesis is based on the well-established Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core. The protocol outlines a multi-step process commencing with the preparation of the key intermediate, 2,3-dihydroxy-4-methoxyacetophenone, followed by benzoylation, rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to yield the target compound. This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound for further study and development.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound is a specific flavone that has garnered interest for its potential pharmacological properties. The efficient chemical synthesis of this compound is crucial for enabling detailed biological investigations and potential drug development. The Baker-Venkataraman rearrangement is a classic and effective strategy for the synthesis of flavones.[1][2][3] This method involves the conversion of an o-hydroxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone scaffold.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step process starting from 2,3-dihydroxy-4-methoxyacetophenone.
-
Benzoylation: The first step involves the selective benzoylation of the more reactive hydroxyl group of 2,3-dihydroxy-4-methoxyacetophenone to form the corresponding benzoyl ester.
-
Baker-Venkataraman Rearrangement: The benzoyl ester then undergoes a base-catalyzed intramolecular acyl transfer to yield a 1,3-diketone intermediate.
-
Acid-Catalyzed Cyclization: The final step is the acid-catalyzed cyclodehydration of the 1,3-diketone to afford the target molecule, this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2,3-Dihydroxy-4-methoxyacetophenone (Starting Material)
A plausible route to the starting material, 2,3-dihydroxy-4-methoxyacetophenone, involves the selective methylation of 2,3,4-trihydroxyacetophenone.
Protocol for Selective Methylation:
-
Dissolve 2,3,4-trihydroxyacetophenone (1.0 eq) in dry acetone.
-
Add anhydrous potassium carbonate (1.1 eq).
-
Add dimethyl sulfate (1.0 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 2,3-dihydroxy-4-methoxyacetophenone.
Step 2: Benzoylation of 2,3-Dihydroxy-4-methoxyacetophenone
-
Dissolve 2,3-dihydroxy-4-methoxyacetophenone (1.0 eq) in dry pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid (5%) to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-(benzoyloxy)-3-hydroxy-4-methoxyacetophenone.
Step 3: Baker-Venkataraman Rearrangement
-
Dissolve the 2-(benzoyloxy)-3-hydroxy-4-methoxyacetophenone (1.0 eq) from the previous step in dry pyridine.
-
Add powdered potassium hydroxide (3.0 eq).
-
Heat the mixture at 50-60 °C for 2-3 hours with stirring.
-
Cool the reaction mixture to room temperature and pour it into ice-cold dilute acetic acid (10%) to precipitate the 1,3-diketone.
-
Filter the solid, wash with water, and dry. The crude 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenyl-1,3-propanedione can be used in the next step without further purification.
Step 4: Acid-Catalyzed Cyclization to this compound
-
Dissolve the crude 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenyl-1,3-propanedione (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain pure this compound.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2,3,4-Trihydroxyacetophenone | C₈H₈O₄ | 168.15 | Solid |
| 2,3-Dihydroxy-4-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | Solid |
| This compound | C₁₆H₁₂O₄ | 268.26 | Solid[4] |
| Spectral Data for this compound | |
| Mass Spectrometry | [M-H]⁻ at m/z 267.0663[4] |
| IR Spectra (ATR-Neat) | Available[4] |
| Raman Spectra (FT-Raman) | Available |
Mandatory Visualization
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Baker-Venkataraman Rearrangement Mechanism
Caption: Mechanism of the Baker-Venkataraman rearrangement.
References
Application Notes and Protocols: Purification of 8-Hydroxy-7-methoxyflavone by Chromatography
Introduction
8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community due to its potential biological activities, including antioxidant properties. As a member of the flavonoid class, it shares structural similarities with compounds known for a wide range of pharmacological effects. The isolation and purification of this compound are critical steps for its characterization, biological screening, and potential development as a therapeutic agent. This document provides detailed protocols for the purification of this compound from a crude mixture, whether from a synthetic source or a natural extract, using various chromatographic techniques, including column chromatography, flash chromatography, and preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data for the purification of a structurally related flavone, 7-hydroxy-4'-methoxyflavone, which can serve as a benchmark for the purification of this compound. Researchers should aim to populate a similar table with their own experimental data for accurate documentation and comparison.
| Parameter | Crude Product | After Column Chromatography | After Preparative HPLC | Final Purity (by Analytical HPLC) |
| Starting Material (g) | 1.0 | - | - | - |
| Yield (g) | - | 0.75 | 0.65 | - |
| Yield (%) | - | 75% | 65% | - |
| Purity (%) | ~60% | ~90% | >98% | >99% |
| Retention Time (min) | - | - | 12.5 | 12.5 |
| Solvent System | - | Hexane:Ethyl Acetate (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
Note: The data presented is illustrative and based on the purification of a similar flavone. Actual results for this compound may vary depending on the initial purity of the crude mixture and the specific chromatographic conditions employed.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for the initial purification of this compound from a crude reaction mixture or a concentrated plant extract.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., in a stepwise gradient of 5%, 10%, 15%, 20%, etc., of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in fractions of a suitable volume.
-
TLC Analysis: Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Flash Chromatography
Flash chromatography offers a faster alternative to traditional column chromatography for the purification of this compound.
Materials:
-
Crude this compound
-
Flash chromatography system with a UV detector
-
Pre-packed silica gel flash column
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Collection vials
Procedure:
-
Method Development: Develop a suitable gradient method based on TLC analysis of the crude material. A gradient of ethyl acetate in hexane is a common choice.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase.
-
System Setup: Equilibrate the flash column with the initial mobile phase (e.g., 100% n-hexane).
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution. A typical gradient could be from 0% to 40% ethyl acetate in hexane over 20-30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Final Purification by Preparative HPLC
Preparative HPLC is employed for the final purification step to achieve high purity (>98%) of this compound.
Materials:
-
Partially purified this compound
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (0.1%)
-
Methanol (for sample dissolution)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Sample Preparation: Dissolve the partially purified this compound in a minimal amount of methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 15-20 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound)
-
Gradient: A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-100% B
-
30-35 min: 100% B
-
35-40 min: 100-30% B
-
-
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the retention time of this compound.
-
Post-Purification: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the highly purified compound.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for the NMR Spectroscopic Analysis of 8-Hydroxy-7-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid, a class of compounds widely investigated for their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such natural products. This document provides a comprehensive guide to the NMR analysis of this compound, including predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and a workflow for spectral analysis. The information herein is designed to assist researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in their studies of this and related flavonoid compounds.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of published data for similar flavonoid structures. The standard numbering scheme for the flavone skeleton is used for all assignments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.90 | s | - |
| H-5 | ~7.95 | d | ~8.5 |
| H-6 | ~7.15 | d | ~8.5 |
| H-2' | ~8.05 | m | - |
| H-6' | ~8.05 | m | - |
| H-3' | ~7.55 | m | - |
| H-4' | ~7.55 | m | - |
| H-5' | ~7.55 | m | - |
| 7-OCH₃ | ~3.90 | s | - |
| 8-OH | ~10.80 | s (br) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 125 MHz)
| Position | Predicted δ (ppm) |
| C-2 | ~163.5 |
| C-3 | ~105.0 |
| C-4 | ~182.0 |
| C-5 | ~125.0 |
| C-6 | ~115.0 |
| C-7 | ~158.0 |
| C-8 | ~136.0 |
| C-9 | ~152.0 |
| C-10 | ~114.0 |
| C-1' | ~131.0 |
| C-2' | ~126.0 |
| C-6' | ~126.0 |
| C-3' | ~129.0 |
| C-5' | ~129.0 |
| C-4' | ~131.5 |
| 7-OCH₃ | ~56.5 |
2D NMR Correlations (Predicted)
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum will reveal direct one-bond correlations between protons and their attached carbons. Key expected correlations are:
-
H-3 with C-3
-
H-5 with C-5
-
H-6 with C-6
-
H-2'/H-6' with C-2'/C-6'
-
H-3'/H-5' with C-3'/C-5'
-
H-4' with C-4'
-
The protons of the 7-OCH₃ group with the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum is crucial for establishing the connectivity of the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key predicted long-range correlations for this compound are illustrated in the diagram below and include:
-
H-3 to C-2 , C-4 , and C-1'
-
H-5 to C-4 , C-6 , C-7 , and C-9
-
H-6 to C-5 , C-7 , C-8 , and C-10
-
H-2'/H-6' to C-2 , C-3' , and C-4'
-
Protons of 7-OCH₃ to C-7
-
8-OH proton to C-7 , C-8 , and C-9
Experimental Protocols
The following are standard protocols for the acquisition of NMR spectra for flavonoid compounds.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for flavonoids due to its excellent solubilizing properties.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for inverse detection experiments for 2D NMR.
4.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
4.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds
4.2.3. HSQC Spectroscopy
-
Pulse Program: Standard phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsp' on Bruker).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 0-12 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Scans: 4-8 per increment
-
Number of Increments: 256-512
4.2.4. HMBC Spectroscopy
-
Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 0-12 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Scans: 8-16 per increment
-
Number of Increments: 256-512
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
Visualizations
Workflow for NMR Analysis of this compound
Caption: Workflow for the NMR analysis of this compound.
Predicted HMBC Correlations for this compound
Caption: Key predicted HMBC correlations for this compound.
Conclusion
The structural elucidation of this compound can be effectively achieved through a combination of 1D and 2D NMR spectroscopic techniques. While a complete, experimentally verified dataset for this specific molecule is not currently available in the public domain, the predicted data and standardized protocols provided in these application notes offer a robust framework for its analysis. The interpretation of ¹H, ¹³C, HSQC, and HMBC spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the chemical structure. This information is fundamental for quality control, further chemical modifications, and the investigation of the biological properties of this compound, thereby supporting its potential development as a therapeutic agent.
Application Note: Mass Spectrometry Fragmentation Analysis of 8-Hydroxy-7-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 8-Hydroxy-7-methoxyflavone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). It includes a comprehensive overview of the fragmentation pattern of this methoxylated flavonoid in negative ion mode, offering insights into its structural elucidation. The presented experimental workflow and data analysis can be readily adapted for the characterization of this and structurally related flavonoids in various research and drug development applications.
Introduction
This compound is a naturally occurring flavonoid that has garnered scientific interest due to its potential biological activities. Flavonoids, a diverse group of polyphenolic compounds, are known for their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate identification and structural characterization of these compounds are crucial for understanding their mechanism of action, metabolism, and potential therapeutic applications.
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for the sensitive and specific detection and structural elucidation of flavonoids. Tandem mass spectrometry (MS/MS) provides valuable information about the chemical structure of a molecule through controlled fragmentation. This document outlines the characteristic fragmentation of this compound and provides a robust LC-MS/MS protocol for its analysis.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for LC-MS/MS analysis can be prepared by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1 µg/mL).
For the extraction of this compound from a biological matrix (e.g., plant tissue, plasma), a generic liquid-liquid or solid-phase extraction protocol can be employed. A typical protocol is outlined below:
-
Homogenization: Homogenize the sample in a suitable solvent (e.g., methanol/water mixture).
-
Extraction: Perform liquid-liquid extraction with a solvent like ethyl acetate or use a solid-phase extraction (SPE) cartridge suitable for flavonoids.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a general LC-MS/MS method that can be optimized for specific instrumentation and applications.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MS1 Scan Range | m/z 100 - 500 |
| Precursor Ion (MS2) | m/z 267.07 |
| Collision Energy | Optimized for fragmentation (e.g., 20-40 eV) |
Results and Discussion
Mass Spectrometry Fragmentation of this compound
The molecular formula of this compound is C₁₆H₁₂O₄, with a monoisotopic mass of 268.0736 g/mol . In negative ion mode ESI-MS, the compound readily forms a deprotonated molecule [M-H]⁻ at an m/z of 267.0663.[1] Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern that provides structural insights.
The observed fragment ions in the negative ion mode MS/MS spectrum of this compound are summarized in Table 3.[1]
Table 3: MS/MS Fragmentation Data for this compound ([M-H]⁻)
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 267.07 | 252.04 | CH₃• (15 Da) |
| 239.04 | CO (28 Da) from m/z 267.07 | |
| 253.05 | Not explicitly defined, likely a secondary fragmentation |
The fragmentation of flavonoids is known to involve specific pathways, including the loss of small neutral molecules and retro-Diels-Alder (RDA) reactions.[2] For methoxylated flavonoids like this compound, the loss of a methyl radical (CH₃•) is a common fragmentation pathway.[2] Another typical fragmentation involves the loss of carbon monoxide (CO).[2]
Based on the observed fragments and established flavonoid fragmentation mechanisms, a proposed fragmentation pathway for this compound in negative ion mode is presented below.
Caption: Proposed fragmentation pathway of this compound.
The primary fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group to form the ion at m/z 252.04, and the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for flavonoids, resulting in the ion at m/z 239.04. The origin of the fragment at m/z 253.05 is less direct and may arise from a secondary fragmentation or a less common initial loss.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol for LC-MS/MS, coupled with the elucidated fragmentation pattern, offers a reliable methodology for the identification and structural characterization of this flavonoid. The presented data and workflows can be valuable for researchers and scientists in natural product chemistry, pharmacology, and drug development who are working with flavonoids and related compounds.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of 8-Hydroxy-7-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for characterizing the anticancer properties of 8-Hydroxy-7-methoxyflavone (HMF). Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of implicated signaling pathways to facilitate experimental design and data interpretation.
Introduction
This compound (HMF) is a natural flavonoid compound that has garnered interest for its potential anticancer activities. Like other flavonoids, HMF is hypothesized to exert its effects through the modulation of various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. Preliminary studies suggest that HMF can induce cytotoxicity and apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and interference with key signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways are critical regulators of cell survival, growth, and proliferation, and their dysregulation is a hallmark of many cancers.
This document outlines standardized protocols for essential cell-based assays to systematically evaluate the anticancer efficacy of HMF.
Data Presentation: Summary of Quantitative Data
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound and related methoxyflavones on various cancer cell lines.
Table 1: Cytotoxicity of this compound (HMF) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | MTT | 24 | ~60[1] |
Note: There is limited publicly available data on the IC50 values of this compound across a wide range of cancer cell lines. The data presented here is based on available research. Further experimental validation is recommended.
Table 2: Apoptosis Induction by this compound (HMF) in HCT-116 Cells
| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Method |
| Control | 0 | 24 | Baseline | Hoechst 33342 Staining |
| HMF | 25 | 24 | Increased | Hoechst 33342 Staining[1] |
| HMF | 50 | 24 | Dose-dependent increase | Hoechst 33342 Staining[1] |
| HMF | 100 | 24 | Significant increase | Hoechst 33342 Staining[1] |
Note: The percentage of apoptotic cells is often determined by flow cytometry using Annexin V and Propidium Iodide staining. While Hoechst staining provides qualitative and semi-quantitative data, flow cytometry is recommended for precise quantification.
Table 3: Effect of this compound (HMF) on Apoptosis-Related Protein Expression in HCT-116 Cells
| Protein | Treatment | Concentration (µM) | Duration (h) | Change in Expression |
| Bcl-2 | HMF | 25, 50, 100 | 24 | Down-regulation[1] |
| Bax | HMF | 25, 50, 100 | 24 | Activation (translocation)[1] |
| Cleaved Caspase-3 | HMF | 25, 50, 100 | 24 | Up-regulation[1] |
Note: Data is derived from Western blot analysis. Changes are relative to untreated control cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (HMF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of HMF in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of HMF or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against HMF concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with HMF.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (HMF)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of HMF and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Exclude debris and doublets from the analysis.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of HMF on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (HMF)
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with HMF as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may indicate apoptotic cells.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as PI3K/Akt and MAPK, following HMF treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (HMF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, p-p38, p38, p-JNK, JNK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with HMF, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the general workflow for the cell-based assays.
References
Application Notes and Protocols: Anti-inflammatory Assay for 8-Hydroxy-7-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols to evaluate the anti-inflammatory properties of 8-Hydroxy-7-methoxyflavone. The methodologies detailed herein focus on in vitro assays using the murine macrophage cell line RAW 264.7, a standard model for inflammation studies. The protocols cover the assessment of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, methods for investigating the underlying molecular mechanisms through the analysis of the NF-κB and MAPK signaling pathways are provided.
Introduction
Flavonoids are a class of natural compounds known for their diverse biological activities, including anti-inflammatory effects. This compound is a flavonoid whose anti-inflammatory potential is of significant interest. The inflammatory response, when dysregulated, contributes to a variety of chronic diseases. A key initiating step in many inflammatory responses is the activation of macrophages by stimuli like lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria. This activation leads to the production of pro-inflammatory mediators, driven by signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways therefore represent key targets for anti-inflammatory drug discovery. The following protocols provide a framework for the systematic evaluation of this compound's ability to modulate these inflammatory responses.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition |
| Control | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 |
Table 2: Effect of this compound on LPS-Induced Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition |
| Control | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Cytokine Concentration (pg/mL) ± SD | % Inhibition |
| TNF-α | Control | - | ||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 | |||
| IL-6 | Control | - | ||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 |
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 12-24 hours.[2][3]
-
Treatment:
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
After the 24-hour incubation with the compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[2]
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the untreated control group.
Nitric Oxide (NO) Assay
This assay measures nitrite, a stable product of NO, in the cell culture supernatant.
-
After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.[2]
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[2]
-
Incubate the mixture at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[2]
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) ELISAs
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants at 1000 x g for 20 minutes at 4°C to remove any cell debris.[5][6]
-
Perform the Enzyme-Linked Immunosorbent Assays (ELISAs) for PGE2, TNF-α, and IL-6 on the clear supernatants according to the manufacturer's instructions for the specific commercial kits used.[7][8][9]
-
In general, the protocol involves adding standards and samples to antibody-pre-coated plates, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.[9][10]
-
The absorbance is measured at 450 nm, and the concentrations are calculated based on the respective standard curves.[11][12]
Mechanistic Pathways
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by this compound.
Western Blot Analysis
This technique is used to measure the protein levels of key signaling molecules to understand the mechanism of action.
-
Cell Lysis: After the desired treatment time (shorter incubation times, e.g., 30-60 minutes, are often optimal for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) per lane and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[17] The density of the bands can be quantified using image analysis software.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. raybiotech.com [raybiotech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antioxidant Capacity of 8-Hydroxy-7-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxyflavone is a flavonoid of interest for its potential biological activities, including its antioxidant capacity. Flavonoids are a class of polyphenolic compounds widely recognized for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous disease pathologies. The evaluation of the antioxidant potential of this compound is a critical step in its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for assessing its antioxidant capacity using two common and reliable in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Data Presentation: Antioxidant Capacity of Flavonoids
Table 1: Comparative Antioxidant Activity of Selected Flavonoids
| Compound | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | Reference Compound |
| This compound | Data not available | Data not available | - |
| 7-Hydroxyflavone | > 100 | Data not available | Structurally similar |
| Luteolin | ~5-15 | ~2-10 | Potent antioxidant flavonoid |
| Quercetin | ~2-10 | ~1-5 | Potent antioxidant flavonoid |
| Ascorbic Acid (Vitamin C) | ~20-50 | ~5-15 | Standard antioxidant |
| Trolox | ~40-60 | ~2-8 | Standard antioxidant |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a deep violet-colored free radical. In the presence of an antioxidant, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle and in the dark at 4°C. The solution should be freshly prepared.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test sample or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the test sample or standard.
-
-
Determine the IC50 value:
-
Plot a graph of % Inhibition versus the concentration of the test sample.
-
The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals and can be determined from the graph.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced by an antioxidant to the colorless neutral form, and the decrease in absorbance at 734 nm is measured. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.
Reagents and Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
Mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio (v/v).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a series of Trolox standards (e.g., 0 to 15 µM).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test sample or Trolox standard to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake the plate gently and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition (% Inhibition) using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the test sample or standard.
-
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot a standard curve of % Inhibition versus the concentration of the Trolox standards.
-
Determine the TEAC of the test sample by comparing its % inhibition to the Trolox standard curve. The TEAC is typically expressed as µmol of Trolox equivalents per gram of the sample.
-
Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Caption: Principle of the DPPH radical scavenging reaction.
Caption: Principle of the ABTS radical cation decolorization reaction.
In Vitro Experimental Design for 8-Hydroxy-7-methoxyflavone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities. As a member of the flavonoid family, it shares structural similarities with other bioactive compounds known to modulate key cellular signaling pathways. These application notes provide a comprehensive guide for the in vitro experimental design of studies investigating the biological effects of this compound. Detailed protocols for key assays are provided to facilitate research and ensure robust and reproducible results.
Note on Data Presentation: Direct quantitative in vitro data for this compound is limited in publicly available literature. Therefore, the data presented in the following tables are derived from studies on structurally and functionally related flavonoids, such as 7,8-dihydroxyflavone (a potent TrkB agonist) and 5-hydroxy-7-methoxyflavone (a chrysin derivative). This information serves as a valuable reference for experimental design and for predicting the potential efficacy of this compound, but it should be noted that these values are illustrative and require experimental validation for this compound itself.
Data Presentation: Efficacy of Related Flavonoids in In Vitro Models
Table 1: Cytotoxicity of Related Flavonoids in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| 7,8-Dihydroxyflavone | SK-MEL-2 (Melanoma) | Alamar Blue | 229.2 µM | 48h | [1] |
| 7,8-Dihydroxyflavone | G-361 (Melanoma) | Alamar Blue | 204.3 µM | 48h | [1] |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Alamar Blue | 177.6 µM | 48h | [2] |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | MTT | ~60 µM (viability reduced to ~39%) | 24h | [3] |
| 7-hydroxy-4-phenylchromen-2-one derivative | AGS (Gastric Cancer) | MTT | 2.63 µM | Not Specified | [4] |
Table 2: Apoptosis Induction by Related Flavonoids
| Compound | Cell Line | Parameter | Result | Treatment | Reference |
| 7,8-Dihydroxyflavone | G-361 (Melanoma) | Early Apoptosis | 27.11% | 300 µM for 24h | [1] |
| 7,8-Dihydroxyflavone | G-361 (Melanoma) | Late Apoptosis/Dead Cells | 32.88% | 300 µM for 24h | [1] |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Early Apoptosis | 4.56-fold increase | 177.6 µM for 48h | [2] |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Late Apoptosis | 3-fold increase | 177.6 µM for 48h | [2] |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | Apoptotic Nuclei | Dose-dependent increase | 25-100 µM for 24h | [3] |
Table 3: Modulation of Apoptosis-Related Proteins by Related Flavonoids
| Compound | Cell Line | Protein | Change | Method | Reference |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Bcl-2 | 50.6% decrease | Western Blot | [2] |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Cleaved Caspase-3 | 1.5-fold increase | Western Blot | [2] |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | Bcl-2 | Down-regulation | Western Blot | [3] |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | Bax | Activation | Western Blot | [3] |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | Caspase-3 | Activation | Western Blot | [3] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cell line and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected adherent cell line (e.g., HeLa, MCF-7, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank) * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis for Apoptosis and Signaling Proteins
Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and signaling pathways (e.g., p-TrkB, p-Akt, p-ERK, p-p65 NF-κB, IκBα).
Materials:
-
This compound
-
Selected cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with this compound as desired.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., Bcl2, Bax, Casp3, TNF, IL6).
Materials:
-
This compound
-
Selected cell line
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and Quantification:
-
Treat cells with this compound.
-
Extract total RNA using a suitable kit.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with the master mix, primers, and diluted cDNA.
-
Run the qPCR in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro investigation of this compound. By employing these standardized assays, researchers can effectively assess its cytotoxic, apoptotic, and signaling modulatory effects. The illustrative data from related flavonoids provide a valuable starting point for experimental design, although it is imperative to generate specific data for this compound to fully elucidate its therapeutic potential. The visualization of potential signaling pathways offers a conceptual model to guide mechanistic studies. This comprehensive approach will enable a thorough characterization of the biological activities of this compound and contribute to the development of novel therapeutic strategies.
References
- 1. 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 8-Hydroxy-7-methoxyflavone Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-7-methoxyflavone, also known as Pratensein, is a naturally occurring isoflavone found in plants such as red clover (Trifolium pratense).[1][2] Flavonoids, a broad class of plant secondary metabolites, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[3][4][5] Methoxyflavones, in particular, are noted for their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in various preclinical animal models.
I. Neuroprotective Efficacy in an Alzheimer's Disease Model
Application Note:
This compound (Pratensein) has demonstrated significant neuroprotective effects in a rat model of Alzheimer's disease (AD) induced by amyloid-beta (Aβ) peptides.[6][7] Administration of Pratensein has been shown to mitigate cognitive deficits, reduce neuronal degeneration and apoptosis, and suppress inflammatory markers in the hippocampus.[6][7] The proposed mechanisms of action include the enhancement of synaptic plasticity and the improvement of cholinergic function.[6] This animal model is suitable for evaluating the potential of this compound as a therapeutic agent for neurodegenerative diseases characterized by Aβ pathology.
Experimental Protocol: Aβ (1-42)-Induced Cognitive Deficit Rat Model[6]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 220-250 g
-
Acclimation: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
2. Experimental Groups:
-
Sham-operated group
-
Aβ (1-42) model group
-
Aβ (1-42) + this compound (low dose)
-
Aβ (1-42) + this compound (high dose)
-
Aβ (1-42) + Positive control (e.g., Donepezil)
3. Surgical Procedure (Stereotaxic Injection):
-
Anesthetize rats with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Mount the rat in a stereotaxic apparatus.
-
Inject Aβ (1-42) peptide (e.g., 5 µg in 1 µL) bilaterally into the hippocampus.
-
The sham group receives a vehicle injection.
4. Drug Administration:
-
Compound: this compound
-
Dosage: Based on preliminary studies, e.g., 10 and 20 mg/kg.
-
Route: Oral gavage.
-
Frequency: Daily for a specified period (e.g., 21 days) post-surgery.
5. Behavioral Testing (e.g., Morris Water Maze):
-
Conduct behavioral tests to assess learning and memory deficits during the final days of treatment.
-
Record parameters such as escape latency and the number of platform crossings.
6. Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Hippocampal tissue:
-
Measure levels of inflammatory markers (e.g., MDA, NO, IL-1β, TNF-α) via ELISA or other appropriate assays.[6]
-
Assess the activity of cholinesterase.[6]
-
Analyze the expression of synaptic plasticity-related proteins (e.g., PSD-95, p-CREB, BDNF) using Western blotting.[6]
-
Evaluate neuronal degeneration and apoptosis using techniques like Nissl staining and TUNEL assay.[6]
-
Quantitative Data Summary:
| Parameter | Aβ (1-42) Model Group | Aβ (1-42) + this compound (20 mg/kg) | Reference |
| Escape Latency (s) in Morris Water Maze | Increased | Significantly Decreased | [6] |
| Platform Crossings in Morris Water Maze | Decreased | Significantly Increased | [6] |
| Hippocampal IL-1β Level | Increased | Significantly Decreased | [6] |
| Hippocampal TNF-α Level | Increased | Significantly Decreased | [6] |
| Hippocampal BDNF Expression | Decreased | Significantly Increased | [6] |
| Hippocampal Cholinesterase Activity | Increased | Significantly Decreased | [6] |
Signaling Pathway Diagram:
Caption: Neuroprotective mechanism of this compound.
II. Anti-inflammatory Efficacy
Application Note:
Extracts of Trifolium pratense, rich in isoflavones including this compound, have demonstrated significant in vivo anti-inflammatory activity.[5][8] A commonly used and reliable model to screen for acute anti-inflammatory effects is the carrageenan-induced paw edema model in rats. This model allows for the quantification of edema formation and the assessment of a compound's ability to inhibit this inflammatory response.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema[5][8]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Acclimation: As previously described.
2. Experimental Groups:
-
Vehicle Control
-
Carrageenan Control
-
Carrageenan + this compound (e.g., 50 mg/kg)
-
Carrageenan + this compound (e.g., 100 mg/kg)
-
Carrageenan + Positive Control (e.g., Indomethacin)
3. Procedure:
-
Administer this compound or vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantitative Data Summary:
| Time (hours) | Carrageenan Control (Paw Volume Increase, mL) | Carrageenan + Red Clover Extract (100 mg/kg) (% Inhibition) | Reference |
| 1 | ~0.4 | ~60% | [8] |
| 2 | ~0.6 | ~65% | [8] |
| 3 | ~0.8 | ~68% | [8] |
| 4 | ~0.7 | ~60% | [8] |
Note: Data is based on a study using red clover extract; results for isolated this compound may vary.
Experimental Workflow Diagram:
Caption: Workflow for carrageenan-induced paw edema model.
III. Anticancer Efficacy in a Breast Cancer Model
Application Note:
While in vivo studies specifically on this compound in cancer models are limited, in vitro research has shown its potential to induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231).[9] Furthermore, extracts from Trifolium pratense, containing Pratensein, have demonstrated synergistic anticancer effects with doxorubicin in a 4T1 murine breast cancer model, suggesting a role in inhibiting tumor growth and promoting apoptosis.[10] The 4T1 tumor-bearing mouse model is a suitable in vivo platform to evaluate the anti-tumor efficacy of this compound, both alone and in combination with standard chemotherapeutic agents.
Experimental Protocol: 4T1 Breast Cancer Allograft Model[10]
1. Animal Model:
-
Species: Female BALB/c mice
-
Age: 6-8 weeks
-
Acclimation: As previously described.
2. Cell Culture and Tumor Induction:
-
Culture 4T1 murine breast cancer cells in appropriate media.
-
Inject 1 x 10^5 4T1 cells subcutaneously into the mammary fat pad of each mouse.
3. Experimental Groups:
-
Control (Vehicle)
-
This compound (e.g., 200 mg/kg)
-
Doxorubicin (e.g., 5 mg/kg)
-
This compound + Doxorubicin
4. Treatment Protocol:
-
Begin treatment when tumors reach a palpable size.
-
Administer this compound orally daily.
-
Administer Doxorubicin intravenously (e.g., weekly).
-
Monitor tumor volume and body weight regularly for a specified period (e.g., 35 days).
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor analysis:
-
Serum analysis:
-
Measure levels of relevant cytokines (e.g., IL-12, IFN-γ).[10]
-
Quantitative Data Summary (Based on T. pratense extract study):
| Parameter | Control Group | Doxorubicin + T. pratense (400 mg/kg) | Reference |
| Tumor Volume (mm³) | Increased | Significantly Decreased | [10] |
| Ki-67 Positive Cells (%) | High | Significantly Decreased | [10] |
| p53 Positive Cells (%) | Low | Significantly Increased | [10] |
| Serum IL-12 Level | Baseline | Significantly Increased | [10] |
| Tumor Bax/Bcl-2 Ratio | Low | Significantly Increased | [10] |
Signaling Pathway Diagram:
Caption: Apoptotic pathway induced by this compound.
References
- 1. Synergistic inhibitory effects of Trifolium pratense L. extract and doxorubicin on 4T1 tumor-bearing mice are mediated via targeting the Wnt/β-catenin pathway and reversal of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lamintang.org [lamintang.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifolium pratense L. (red clover) extract and doxorubicin synergistically inhibits proliferation of 4T1 breast cancer in tumor-bearing BALB/c mice through modulation of apoptosis and increase antioxidant and anti-inflammatory related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifolium pratense L. (red clover) extract and doxorubicin synergistically inhibits proliferation of 4T1 breast cancer in tumor‐bearing BALB/c mice through modulation of apoptosis and increase antioxidant and anti‐inflammatory related pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 8-Hydroxy-7-methoxyflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a class of natural compounds widely recognized for their diverse pharmacological activities. Among them, 8-Hydroxy-7-methoxyflavone and its derivatives are of significant interest due to their potential as therapeutic agents, particularly in oncology. The strategic placement of hydroxyl and methoxy groups on the flavone scaffold can significantly influence their biological activity, including their ability to induce apoptosis and inhibit cell proliferation in cancer cells. High-throughput screening (HTS) provides an efficient methodology for evaluating large libraries of these derivatives to identify lead compounds for drug discovery.
These application notes provide a comprehensive framework for the high-throughput screening of this compound derivatives against cancer cell lines. The protocols detailed below cover key assays for assessing cytotoxicity, reactive oxygen species (ROS) production, and apoptosis induction.
Data Presentation
The following tables present representative quantitative data for a hypothetical library of this compound derivatives, illustrating the structure-activity relationship (SAR) insights that can be gained from a high-throughput screen. The data is compiled based on typical results observed for methoxyflavone analogs in cancer cell line screenings.[1][2]
Table 1: Cytotoxicity of this compound Derivatives in Human Colon Carcinoma (HCT116) Cells
| Compound ID | R1 | R2 | R3 | IC50 (µM) after 48h |
| HMF-001 | H | H | H | 25.3 ± 2.1 |
| HMF-002 | OCH3 | H | H | 18.9 ± 1.5 |
| HMF-003 | H | OH | H | 12.5 ± 1.1 |
| HMF-004 | H | H | NO2 | 8.7 ± 0.9 |
| HMF-005 | Cl | H | H | 15.2 ± 1.3 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Table 2: Pro-Apoptotic Activity of Lead this compound Derivatives in HCT116 Cells
| Compound ID | ROS Production (% of Control at 10 µM) | Caspase-3/7 Activity (Fold Change at 10 µM) |
| HMF-003 | 210 ± 15 | 3.5 ± 0.4 |
| HMF-004 | 285 ± 20 | 4.8 ± 0.5 |
| Doxorubicin (Positive Control) | 350 ± 25 | 5.2 ± 0.6 |
Experimental Protocols
I. High-Throughput Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cells in a 96-well or 384-well format. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well or 384-well clear flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be below 0.5%. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration.
II. High-Throughput Reactive Oxygen Species (ROS) Detection Assay
This protocol utilizes a fluorescent probe to measure intracellular ROS levels in response to treatment with the flavonoid derivatives. An increase in ROS is often a key event in flavonoid-induced apoptosis.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium
-
This compound derivative library
-
Dihydroethidium (DHE) fluorescent probe
-
Hoechst 33342 (for nuclear staining)
-
PBS
-
96-well or 384-well black, clear-bottom plates
-
High-content imaging system or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with the desired concentrations of the flavonoid derivatives for a predetermined time (e.g., 6-24 hours).
-
Staining:
-
Prepare a staining solution containing DHE (e.g., 5 µM) and Hoechst 33342 (e.g., 1 µg/mL) in serum-free medium.
-
Remove the compound-containing medium and wash the cells once with PBS.
-
Add 100 µL of the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition/Fluorescence Measurement:
-
If using a high-content imaging system, acquire images in the appropriate fluorescence channels for DHE and Hoechst.
-
If using a fluorescence microplate reader, measure the fluorescence intensity at the excitation/emission wavelengths for DHE (e.g., 518/605 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity of DHE per cell (normalized to the number of nuclei stained with Hoechst). Express the results as a percentage of the vehicle-treated control.[3][4][5]
III. High-Throughput Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. A luminogenic substrate is used to provide a sensitive and high-throughput compatible readout.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium
-
This compound derivative library
-
Luminogenic caspase-3/7 substrate kit (e.g., Caspase-Glo® 3/7 Assay)
-
96-well or 384-well white, opaque plates
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the flavonoid derivatives in a white-walled microplate as described in the previous protocols.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period (e.g., 24-48 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle-treated control.[6][7][8][9]
Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Proposed apoptotic signaling pathway modulated by this compound derivatives.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 5. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye [jove.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxy-7-methoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 8-Hydroxy-7-methoxyflavone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for synthesizing this compound is the Baker-Venkataraman rearrangement. This pathway involves three main stages:
-
Esterification: The starting material, 2',3'-dihydroxy-4'-methoxyacetophenone, is reacted with benzoyl chloride in the presence of a base like pyridine to form the corresponding O-benzoyl ester.
-
Rearrangement: The O-benzoyl ester undergoes a base-catalyzed intramolecular acyl migration (the Baker-Venkataraman rearrangement) to form a 1,3-diketone intermediate, 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione.[1][2]
-
Cyclization: The 1,3-diketone is then cyclized under acidic conditions (e.g., using sulfuric acid in acetic acid) to yield the final product, this compound.[3]
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors for the Baker-Venkataraman synthesis of this compound are 2',3'-dihydroxy-4'-methoxyacetophenone and benzoic anhydride or benzoyl chloride.[4]
Q3: What are the expected yields for this synthesis?
A3: While yields can vary significantly based on the optimization of reaction conditions, the Baker-Venkataraman rearrangement is known for providing high yields of flavones.[3] For structurally similar flavones, overall yields in the range of 60-70% have been reported.[3] Optimization of each step is crucial for maximizing the final product yield.
Q4: How can the purity of the final product be confirmed?
A4: The purity of synthesized this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure and identifying any potential impurities.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution(s) |
| Incomplete Esterification: The initial benzoylation of 2',3'-dihydroxy-4'-methoxyacetophenone may not have gone to completion. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. - Excess Reagent: Use a slight excess of benzoyl chloride to drive the reaction to completion. |
| Inefficient Baker-Venkataraman Rearrangement: The conversion of the O-benzoyl ester to the 1,3-diketone is a critical step. | - Choice of Base: The strength and concentration of the base are crucial. Common bases include potassium hydroxide, sodium hydride, and potassium tert-butoxide. The optimal base may need to be determined empirically.[1] - Anhydrous Conditions: Ensure strictly anhydrous conditions, as moisture can hydrolyze the ester starting material or the diketone product.[1] |
| Incomplete Cyclization: The final acid-catalyzed cyclization of the 1,3-diketone may be inefficient. | - Acid Catalyst: Use a strong acid catalyst like concentrated sulfuric acid in glacial acetic acid.[3] - Reaction Temperature: Heating the reaction mixture is typically required to promote cyclization. A temperature of around 100°C is often employed.[3] |
| Product Loss During Purification: Significant amounts of the product can be lost during workup and purification steps. | - Optimize Purification Technique: For column chromatography, carefully select the solvent system to ensure good separation and recovery. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize crystal formation. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution(s) |
| Formation of Coumarins: In some flavone syntheses, coumarins can be formed as byproducts. | - Reaction Conditions: The formation of coumarins can sometimes be favored by certain reaction conditions. Careful control of the base and temperature during the rearrangement step can help minimize this. |
| Unreacted Intermediates: The presence of unreacted 1,3-diketone or the O-benzoyl ester in the final product. | - Longer Reaction Times: Ensure each step of the reaction goes to completion by monitoring with TLC. - Efficient Purification: Utilize column chromatography with an appropriate solvent gradient to separate the desired flavone from any unreacted intermediates. |
| Polymerization: Under harsh basic or acidic conditions, starting materials or intermediates can sometimes polymerize. | - Milder Conditions: If polymerization is suspected, consider using milder bases or acids, or running the reactions at lower temperatures for longer durations. |
Data Presentation
The following tables summarize quantitative data on the synthesis of flavones, providing a baseline for comparison and optimization of the this compound synthesis.
Table 1: Reported Yields for Flavone Synthesis via Baker-Venkataraman Rearrangement
| Step | Product | Reagents | Conditions | Yield | Reference |
| 1 | 2-Benzoyloxyacetophenone | 2-Hydroxyacetophenone, Benzoyl Chloride, Pyridine | Room Temperature, 20 min | ~95% (crude) | [3] |
| 2 | o-Hydroxydibenzoylmethane | 2-Benzoyloxyacetophenone, KOH, Pyridine | 50°C, ~15 min | >90% (crude) | [3] |
| 3 | Flavone | o-Hydroxydibenzoylmethane, H₂SO₄, Acetic Acid | 100°C, 1 hr | 94–97% | [3] |
| Overall | Flavone | 59–68% | [3] |
Table 2: Influence of Reaction Time on Chalcone Synthesis (A Precursor to Flavones)
| Starting Materials | Reaction Time (hours) | Yield (%) |
| 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde | 24 | 11.52 |
| 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde | 48 | 60.74 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement
This protocol details the three-step synthesis of this compound from 2',3'-dihydroxy-4'-methoxyacetophenone.
Step 1: Preparation of 2-Benzoyloxy-3-hydroxy-4-methoxyacetophenone (Esterification)
-
In a round-bottom flask, dissolve 2',3'-dihydroxy-4'-methoxyacetophenone (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry under vacuum.
Step 2: Preparation of 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (Rearrangement)
-
Dissolve the crude 2-benzoyloxy-3-hydroxy-4-methoxyacetophenone from the previous step in anhydrous pyridine.
-
Add powdered potassium hydroxide (3 equivalents) and heat the mixture to 50-60°C with stirring for 2-3 hours.[3]
-
Monitor the formation of the diketone by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold dilute acetic acid to neutralize the base and precipitate the product.[3]
-
Collect the resulting solid by filtration, wash with water, and dry. This crude 1,3-diketone can be used directly in the next step.
Step 3: Preparation of this compound (Cyclization)
-
In a round-bottom flask, dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux (around 100°C) for 1-2 hours.[3]
-
Monitor the formation of the flavone by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the product with water until the filtrate is neutral.
-
Dry the final product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Purification of this compound
Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Biological signaling pathways of methoxyflavones.
References
Common problems and solutions in flavone synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common challenges encountered during flavone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing flavones? A1: The oxidative cyclization of 2'-hydroxychalcones is one of the most prevalent and versatile methods for flavone synthesis.[1][2] This approach is popular because the 2'-hydroxychalcone precursors are readily accessible through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone and a substituted benzaldehyde.[1] The subsequent cyclization and oxidation to the flavone can be achieved using various reagents, with iodine in dimethyl sulfoxide (DMSO) being a classic and effective choice.[2][3][4]
Q2: How do alternative energy sources like microwaves and ultrasound impact flavone synthesis? A2: Microwave and ultrasound irradiation are green chemistry techniques that can significantly improve flavone synthesis.[1][3] Microwave assistance can drastically shorten reaction times from hours to just minutes and often leads to higher product yields.[1][3] Similarly, ultrasonic irradiation can promote the cyclization reaction, resulting in shorter reaction times and high yields at lower temperatures.[1][3]
Q3: My reaction seems to have stopped at the flavanone stage. What should I do? A3: The formation of a flavanone is a common intermediate step in many flavone synthesis pathways, indicating that the final oxidation is incomplete.[1][3] You have two primary options: 1) Isolate the flavanone and perform a separate, optimized oxidation step to yield the desired flavone, or 2) Adjust the conditions of the one-pot synthesis by increasing the amount of the oxidizing agent or extending the reaction time to favor the direct formation of the flavone.[1][3][5]
Q4: What are the best general practices for purifying synthetic flavones? A4: Purification of flavones typically involves recrystallization from a suitable solvent such as ethanol or methanol.[1][3] For more challenging separations or to remove persistent impurities, column chromatography is a standard and effective technique.[3] Silica gel is the most common stationary phase, used with mobile phase gradients like hexane/ethyl acetate or dichloromethane/methanol.[1][3] For highly polar or glycosylated flavones, reversed-phase (C18) chromatography may be more effective.[1]
Q5: How do protecting groups factor into flavone synthesis? A5: Protecting groups are crucial when the flavone skeleton contains sensitive functional groups (like extra hydroxyl or amino groups) that might interfere with the main reaction.[6][7] For example, a hydroxyl group might be protected as a benzyl or silyl ether to prevent unwanted side reactions during the cyclization or condensation steps.[6] The choice of protecting group is critical; it must be stable under the reaction conditions and easily removable afterward without affecting the final flavone structure.[7]
Troubleshooting Guide
This section addresses specific problems encountered during flavone synthesis in a question-and-answer format.
Issue 1: Low or No Yield of Flavone
Q: I am getting a very low yield or no flavone product. What are the possible causes and solutions? A: This is a frequent issue that can arise from several factors depending on the synthetic route. Key areas to investigate include reaction conditions, reagent quality, and substrate reactivity.
Possible Causes & Solutions:
-
Incomplete Reaction: Many flavone syntheses require elevated temperatures (often at reflux) and sufficient time to proceed efficiently.[1][3]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction temperature or prolonging the reaction time.[3]
-
-
Ineffective Reagents/Catalyst: The activity of catalysts or reagents can degrade over time.
-
Solution: Always use fresh, high-quality reagents and ensure catalysts have not expired or been deactivated.
-
-
Sub-optimal Oxidizing Agent (in Chalcone Cyclization): The choice and amount of oxidizing agent are critical for converting the intermediate to the final flavone.
-
Substituent Effects: The electronic properties of substituents on your starting materials can significantly impact reactivity. Highly electron-withdrawing groups can sometimes lead to lower yields.[1][3]
-
Solution: These substrates may require specific optimization of reaction conditions, such as using a stronger base or a more active catalyst system.[3]
-
-
Polymerization: Activated starting materials or intermediates can sometimes polymerize under reaction conditions.
-
Solution: Try adjusting the concentration of reactants or the rate at which reagents are added to minimize this side reaction.[3]
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low flavone yield.
Issue 2: Significant Byproduct Formation
Q: My reaction is producing a complex mixture with many unintended byproducts. How can I minimize their formation? A: Byproduct formation complicates purification and reduces the yield of the desired flavone.[3] The nature of the byproduct can often give clues to the problem.
Possible Causes & Solutions:
-
Incorrect Reagents (Allan-Robinson Reaction): Using an aliphatic anhydride instead of the required aromatic one is a common mistake that leads to the formation of coumarins as the major byproduct.[3][8]
-
Solution: Double-check your reagents and ensure you are using the correct aromatic anhydride for flavone synthesis.[3]
-
-
Harsh Reaction Conditions: High temperatures or overly strong reagents can cause side reactions or degradation of starting materials or products.
-
Simultaneous Product Formation: Depending on the reaction conditions, the cyclization of o-hydroxychalcones can sometimes yield a mixture of flavones, flavanones, flavonols, and aurones.[2]
-
Solution: Carefully adjust the reaction conditions (e.g., oxidant, base, temperature) to favor the formation of the desired product. A thorough literature search for the specific substrate can provide guidance.
-
Issue 3: Purification and Solubility Difficulties
Q: I've successfully synthesized my flavone, but I'm struggling to purify it due to poor solubility. What can I do? A: Flavonoids, particularly the aglycones, often have poor solubility in common organic solvents, which can complicate both the reaction work-up and purification.[9][10]
Possible Causes & Solutions:
-
Low Solubility in Standard Solvents: Flavones may not dissolve well in common chromatography solvents like hexane or ethyl acetate.[11][12]
-
Solution: For purification, try using a solid-load cartridge for flash chromatography, which avoids solubility issues by adsorbing the crude product onto silica and then placing it at the top of the column.[13] For recrystallization, test a wide range of solvents or solvent mixtures. Less polar flavones might dissolve in chloroform or dichloromethane, while more polar ones may require alcohols or even mixtures with water.[11]
-
-
Product Crashing Out During Reaction: Poor solubility can also cause the product to precipitate from the reaction mixture, potentially hindering the reaction's completion.
-
Solution: Use a higher-boiling point solvent that can better solubilize the product at elevated temperatures, such as DMSO or dioxane.
-
Quantitative Data Summary
The selection of a synthetic method depends on the available starting materials, desired substitution pattern, and required scale. The following table summarizes common methods and their typical conditions.
| Synthesis Method | Key Reactants | Typical Conditions | Typical Yields | Reference(s) |
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | High temperature (150-180°C) | Moderate to Good | [3],[14],[8] |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | Base (KOH, NaH), followed by acid-catalyzed cyclization | Good to Excellent | [4],[15],[16] |
| Oxidative Cyclization of Chalcones | 2'-Hydroxychalcone | Oxidant (e.g., I₂ in DMSO), Reflux | Good to Excellent | [3],[1],[2] |
| Microwave-Assisted Synthesis | Varies (often chalcones) | Microwave irradiation (e.g., 100-150W) | Good to Excellent | [3],[1] |
Key Experimental Protocols
Protocol 1: Oxidative Cyclization of 2'-Hydroxychalcone using Iodine-DMSO
This method is a widely used procedure for converting 2'-hydroxychalcones to flavones.[1]
-
Dissolution: Dissolve the 2'-hydroxychalcone (e.g., 10 mmol) in dimethyl sulfoxide (DMSO, 25-30 mL) in a round-bottom flask.[1]
-
Reagent Addition: Add a molar equivalent of iodine (I₂) to the solution.
-
Reaction: Heat the mixture to reflux (typically 120-140°C) for 2 to 4 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.[1]
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purification: Purify the crude flavone by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]
General Workflow for Chalcone-Based Flavone Synthesis
Caption: General experimental workflow for flavone synthesis from chalcones.
Protocol 2: Flavone Synthesis via Baker-Venkataraman Rearrangement
This two-step method involves the rearrangement of an o-benzoyloxyacetophenone to a 1,3-diketone, followed by cyclization.[15][17]
Step A: Synthesis of o-Hydroxydibenzoylmethane (The Rearrangement)
-
Dissolution: In a beaker, dissolve o-benzoyloxyacetophenone (0.083 mol) in dry pyridine (75 mL) and warm the solution to 50°C.[17]
-
Base Addition: While stirring mechanically, add pulverized potassium hydroxide (85%, 7g). A yellow precipitate of the potassium salt of the diketone will form over 15-20 minutes.[17]
-
Acidification: Cool the mixture to room temperature and acidify with 10% acetic acid until the yellow precipitate dissolves, causing the desired diketone to precipitate.
-
Isolation: Collect the solid by filtration, wash with water, and air-dry. The crude o-hydroxydibenzoylmethane can be used directly in the next step.
Step B: Cyclization to Flavone
-
Reaction Setup: In a round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from Step A in glacial acetic acid (e.g., 4.5 g in 25 mL).[3]
-
Catalyst Addition: With stirring, add a catalytic amount of concentrated sulfuric acid (1 mL).[3]
-
Cyclization: Heat the mixture to reflux for 1 hour.
-
Work-up: Cool the reaction mixture and pour it into a large volume of cold water with vigorous stirring.
-
Isolation and Purification: Collect the crude flavone by filtration, wash with water until the filtrate is neutral, and dry. Purify by recrystallization from ligroin or ethanol.[17]
Baker-Venkataraman Rearrangement and Cyclization Pathway
Caption: The reaction pathway of the Baker-Venkataraman rearrangement.
Flavones in Signaling Pathways
Flavones are well-known for their biological activities, which often stem from their ability to interact with and modulate cellular signaling pathways. For example, flavones like genkwanin have been shown to target the PI3K/AKT pathway, which is critical in cell proliferation and survival.[2]
Generic Flavone-Mediated Pathway Inhibition
Caption: Simplified diagram of a flavone inhibiting a kinase cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
8-Hydroxy-7-methoxyflavone solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-Hydroxy-7-methoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid compound, a class of natural products known for their diverse biological activities. Like many flavonoids, it is a lipophilic molecule with poor aqueous solubility. This low solubility can be a significant hurdle in experimental settings, leading to issues with compound precipitation in aqueous buffers and cell culture media, which can result in inconsistent and unreliable data.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For preparing concentrated stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for flavonoids. Other potential solvents include ethanol and methanol, although their solubilizing capacity may be lower than DMSO.[1] It is crucial to use high-purity, anhydrous, and sterile-filtered solvents for cell-based assays.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental medium. What should I do?
A3: This phenomenon, often termed "solvent shock," is common when a compound dissolved in a high concentration of an organic solvent is rapidly introduced into an aqueous environment. To mitigate this, a gradual dilution process is recommended. Instead of adding a small volume of the DMSO stock directly into a large volume of aqueous medium, try adding the aqueous medium dropwise to the DMSO stock while vortexing. Warming the aqueous medium to 37°C can also aid in maintaining solubility.[2][3]
Q4: What is the maximum permissible concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v).[3] It is essential to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the experimental groups.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, several formulation strategies can be employed to improve the solubility of poorly water-soluble compounds like flavonoids. These include the use of:
-
Co-solvents: Mixtures of water-miscible solvents can increase solubility.
-
Surfactants: These can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4][5]
-
Nanotechnology: Formulations such as polymeric micelles and nanoparticles can improve the bioavailability and solubility of flavonoids.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume incrementally. Use sonication or gentle warming (e.g., 37°C) to aid dissolution.[2][6] |
| Precipitation occurs upon dilution of the stock solution. | "Solvent shock" due to rapid change in polarity. The final concentration exceeds the solubility limit in the aqueous medium. | Perform a stepwise dilution. Pre-warm the aqueous medium to 37°C before adding the stock solution. Consider lowering the final concentration of the compound in the assay. |
| Inconsistent or non-reproducible experimental results. | Partial precipitation of the compound leading to inaccurate dosing. | Visually inspect for any precipitate before adding the compound to your experimental system. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing formulation. |
| Observed cellular toxicity at expected non-toxic concentrations. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control. |
Quantitative Data Summary
| Solvent | General Solubility for Flavonoids | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally high | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a solvent or co-solvent. |
| Methanol | Moderate | Similar to ethanol, can be used for initial dissolution. |
| Acetone | Moderate | Another potential organic solvent for initial dissolution.[7] |
| Water | Very low / Practically insoluble | Flavonoids are characteristically poorly soluble in aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Very low / Practically insoluble | Solubility is expected to be minimal without solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for serial dilution into experimental media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound: 268.26 g/mol
-
To prepare 1 mL of a 10 mM stock solution, weigh out 2.68 mg of the compound.
-
-
Weigh the compound:
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the desired volume of sterile DMSO to the tube containing the powder.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.[2]
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the concentrated stock solution into cell culture medium to achieve the final desired experimental concentration.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Prepare an intermediate dilution (recommended):
-
To minimize pipetting errors and reduce the risk of precipitation, it is advisable to perform a serial dilution.
-
For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium and mix thoroughly.
-
-
Prepare the final working solution:
-
Dilute the intermediate solution or the stock solution to the final desired concentration in pre-warmed complete cell culture medium.
-
Crucial Step: To avoid precipitation, add the pre-warmed medium dropwise to the aliquot of the stock or intermediate solution while gently vortexing.[3]
-
-
Final Application:
-
Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is within the tolerated limits for your cells.
-
Visualizations
References
- 1. Hinokiflavone as a Potential Antitumor Agent: From Pharmacology to Pharmaceutics | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Stability of 8-Hydroxy-7-methoxyflavone in different solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 8-Hydroxy-7-methoxyflavone. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments, ensuring the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term storage, this compound should be stored as a solid at 10°C - 25°C in a cool, dry place. To minimize degradation, it is advisable to protect it from light. Stock solutions, once prepared, should be stored in tightly sealed vials, preferably under an inert atmosphere, and kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound in solution.
Q2: In which solvents is this compound soluble?
While specific solubility data for a wide range of solvents is not extensively published, flavonoids, in general, are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For aqueous solutions, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system, typically ≤ 0.1% to avoid toxicity in cell-based assays.[2]
Q3: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of flavonoids like this compound in solution:
-
pH: Flavonoids are generally more stable in acidic conditions.[1] Alkaline environments can lead to degradation.[1]
-
Light: Exposure to UV light can cause significant photodegradation.[1][3] It is recommended to work with solutions in amber vials or under low-light conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds, including flavonoids.[1][4]
-
Solvent Type: The choice of solvent can impact stability. The polarity and protic nature of the solvent can influence degradation kinetics.[5][6]
-
Presence of Oxidizing Agents: Flavonoids can be susceptible to oxidation, so it is important to avoid contact with strong oxidizing agents.
Troubleshooting Guides
Issue 1: Appearance of new peaks or a decrease in the main peak area in HPLC analysis over time.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products and understand the degradation pathway.[7]
-
Optimize Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Control Environmental Factors: Protect the solution from light by using amber vials and working under subdued lighting.[1] Ensure the pH of the solution is in a stable range, preferably acidic.[1]
-
Evaluate Solvent: If degradation is rapid, consider testing the stability in an alternative solvent.
-
Issue 2: Precipitation of the compound in aqueous solutions.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a water-miscible organic solvent like DMSO at a high concentration.[1]
-
Dilute Immediately Before Use: Dilute the stock solution to the final desired concentration in the aqueous medium immediately before the experiment.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (e.g., typically below 0.1% for cell cultures).[2]
-
Issue 3: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Perform a Stability Test in the Assay Medium: Determine the half-life of this compound in the specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 levels).[1]
-
Time-Course Experiment: If the compound is found to be unstable, consider the timing of your experiments. Add the compound to the assay at the last possible moment.
-
Include Proper Controls: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) in your experiments.
-
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method to determine the stability of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents to be tested (e.g., DMSO, ethanol, methanol, acetonitrile, aqueous buffers of different pH)
-
HPLC system with a UV detector or a photodiode array (PDA) detector[8]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[1]
-
Volumetric flasks and pipettes
-
Amber HPLC vials[1]
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Preparation of Working Solutions: From the stock solution, prepare working solutions at a known concentration (e.g., 50 µg/mL) in the different solvents to be tested.
-
Stability Study:
-
Divide each working solution into multiple amber HPLC vials.
-
Store the vials under different conditions to be tested (e.g., room temperature (25°C), 4°C, 37°C, and exposure to UV light).[1]
-
-
HPLC Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (flavonoids typically have strong absorbance between 250-380 nm).[1]
-
Injection Volume: 10 µL.[1]
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Data Presentation
The quantitative data from the stability study should be summarized in a table for easy comparison.
Table 1: Stability of this compound in Different Solvents at Various Conditions
| Solvent | Temperature (°C) | Light Exposure | Time (hours) | Concentration Remaining (%) |
| DMSO | 25 | Dark | 0 | 100 |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Ethanol | 25 | Dark | 0 | 100 |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| PBS (pH 7.4) | 37 | Dark | 0 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| Add other tested conditions |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. zenodo.org [zenodo.org]
- 6. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Optimizing Reaction Conditions for 8-Hydroxy-7-methoxyflavone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 8-Hydroxy-7-methoxyflavone. This valuable flavone can be synthesized through several established methods, primarily the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. This guide will address specific issues that may arise during these synthetic routes, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic pathways for this compound are the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. The Baker-Venkataraman route involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.[1][2] The Algar-Flynn-Oyamada reaction utilizes the oxidative cyclization of a chalcone precursor to form the flavonol.[3]
Q2: I am struggling with the synthesis of the starting material, 2,3-dihydroxy-4-methoxyacetophenone. Can you provide guidance?
A2: The synthesis of 2,3-dihydroxy-4-methoxyacetophenone can be challenging. A common route involves the selective methylation and acylation of a suitably substituted phenol. For instance, starting from 3,4-dimethoxyphenol, a sequence involving Claisen rearrangement, oxidative cleavage, and aryllithium addition can be employed to construct the deoxybenzoin unit, which is a precursor to the desired acetophenone.[4]
Q3: My reaction yield is consistently low. What are the common factors affecting the yield?
A3: Low yields in flavone synthesis can be attributed to several factors. Incomplete reaction, formation of side products, and degradation of the product are common culprits. Key parameters to optimize include reaction temperature, reaction time, choice of solvent, and the nature and concentration of the catalyst or base used.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent over-running the reaction, which can lead to degradation.
Q4: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A4: Byproduct formation is a frequent challenge. In the Baker-Venkataraman rearrangement, incomplete rearrangement can leave unreacted starting material, while side reactions of the 1,3-diketone intermediate can occur. In the Algar-Flynn-Oyamada reaction, the formation of aurones is a common side reaction, particularly when a methoxy group is present at the 6'-position of the chalcone.[6] Optimizing the reaction conditions, such as temperature and the choice of base or oxidizing agent, can significantly improve selectivity. Purification techniques like column chromatography are essential for isolating the desired product.
Q5: What is the most effective method for purifying the final product, this compound?
A5: Purification of this compound typically involves a combination of techniques. After the reaction work-up, the crude product can be initially purified by recrystallization from a suitable solvent like ethanol or methanol. For higher purity, column chromatography is highly effective. A silica gel column with a gradient elution system, such as hexane-ethyl acetate or chloroform-methanol, is commonly used to separate the desired flavone from impurities and side products.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in Baker-Venkataraman Rearrangement
| Potential Cause | Troubleshooting Step |
| Incomplete Rearrangement of 2-Benzoyloxyacetophenone | Ensure the base used (e.g., KOH, NaH) is of high quality and used in the correct stoichiometry. The reaction is sensitive to moisture, so use anhydrous solvents and perform the reaction under an inert atmosphere.[9] |
| Degradation of the 1,3-Diketone Intermediate | The 1,3-diketone can be unstable under harsh basic conditions. Consider using a milder base or optimizing the reaction time to minimize degradation. |
| Inefficient Cyclization | The acid-catalyzed cyclization step requires a strong acid like sulfuric acid in a solvent such as glacial acetic acid. Ensure the acid concentration and reaction temperature are optimal for cyclization without causing product degradation. |
| Substituent Effects | The electron-donating methoxy group and the hydroxyl group at positions 7 and 8 can influence the reactivity of the aromatic ring. This may require fine-tuning of the reaction conditions compared to the synthesis of unsubstituted flavones. |
Issue 2: Side Product Formation in Algar-Flynn-Oyamada Reaction
| Potential Cause | Troubleshooting Step |
| Formation of Aurones | The presence of a 6'-methoxy group on the chalcone precursor is known to favor aurone formation.[6] While the target has a 7-methoxy group, steric and electronic effects could still lead to this side product. Careful control of pH and temperature is crucial. |
| Incomplete Oxidation | The reaction proceeds through a dihydroflavonol intermediate. If the oxidation is incomplete, this intermediate may be isolated as a byproduct. Ensure a sufficient amount of the oxidizing agent (e.g., hydrogen peroxide) is used and that the reaction is allowed to proceed to completion (monitored by TLC).[3] |
| Epoxide Formation and Rearrangement | Although debated, the formation of an epoxide intermediate followed by rearrangement can lead to different products. The reaction conditions, particularly the pH and solvent, can influence the reaction pathway.[10] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Flavone Synthesis (General)
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Baker-Venkataraman | KOH | Pyridine | 50 | 0.5 - 1 | 80-95 (for diketone) |
| Baker-Venkataraman | H₂SO₄ | Acetic Acid | 100 | 1 | 90-97 (for cyclization) |
| Algar-Flynn-Oyamada | H₂O₂ / NaOH | Ethanol | Room Temp. - Reflux | 2 - 6 | 35 - 70 |
| Iodine-catalyzed | I₂ | DMSO | 120-140 | 0.5 - 2 | 80-95 |
Note: Yields are highly substrate-dependent and the above are general ranges.
Experimental Protocols
Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement
This protocol is based on the general principles of the Baker-Venkataraman rearrangement, adapted for the synthesis of the target molecule.
Step 1: Synthesis of 2-Benzoyloxy-3-hydroxy-4-methoxyacetophenone
-
To a solution of 2,3-dihydroxy-4-methoxyacetophenone (1.0 eq) in anhydrous pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Baker-Venkataraman Rearrangement to form the 1,3-Diketone
-
Dissolve the purified 2-benzoyloxy-3-hydroxy-4-methoxyacetophenone (1.0 eq) in anhydrous pyridine.
-
Add powdered potassium hydroxide (3.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at 50-60 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold dilute acetic acid.
-
Collect the precipitated yellow solid by filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione.
Step 3: Acid-Catalyzed Cyclization to this compound
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at 100 °C for 1-2 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral.
-
Dry the solid and recrystallize from ethanol to obtain pure this compound.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 2. synarchive.com [synarchive.com]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ukm.my [ukm.my]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low purity of synthesized 8-Hydroxy-7-methoxyflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 8-Hydroxy-7-methoxyflavone.
Troubleshooting Guide: Low Purity of this compound
Low purity of the final product is a common challenge in multi-step organic synthesis. This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a likely synthetic route involving the Allan-Robinson reaction.
Q1: My final product shows multiple spots on the TLC plate, indicating the presence of several impurities. What are the likely side products?
A1: The synthesis of this compound via the Allan-Robinson reaction of 2',3',4'-trihydroxyacetophenone with benzoic anhydride, followed by selective methylation, can lead to several impurities. The most common side products include:
-
Partially Methylated Intermediates: Incomplete methylation can result in the presence of dihydroxy-methoxyflavone or hydroxy-dimethoxyflavone isomers.
-
Over-methylated Products: Excessive methylation can lead to the formation of dimethoxyflavone derivatives.
-
Unreacted Starting Materials: Residual 2',3',4'-trihydroxyacetophenone or its partially acylated derivatives may remain.
-
Side-products from the Allan-Robinson Reaction: The reaction itself can sometimes yield coumarins if aliphatic anhydrides are present as impurities.[1]
-
Positional Isomers: Depending on the reaction conditions, methylation might occur at different hydroxyl groups, leading to isomeric products.
To identify these impurities, it is crucial to use analytical techniques such as HPLC and NMR spectroscopy and compare the data with known standards or literature values.
Q2: I suspect incomplete reaction is the cause of low purity. How can I ensure the reaction goes to completion?
A2: Incomplete reactions are a frequent source of impurities. To drive the reaction towards completion, consider the following:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present.
-
Temperature: Ensure the reaction is carried out at the optimal temperature. For the Allan-Robinson reaction, this typically involves heating at elevated temperatures (150-180 °C).
-
Reagent Stoichiometry: Use an appropriate excess of the acylating and methylating agents to ensure the complete conversion of the starting material.
-
Moisture Control: The presence of moisture can hydrolyze the anhydride and affect the reaction efficiency. Ensure all glassware is oven-dried and use anhydrous solvents.
Q3: My NMR spectrum looks complex, and I'm having trouble confirming the structure of the final product. What should I look for?
A3: The ¹H and ¹³C NMR spectra are essential for structural confirmation. For this compound, you should expect to see specific signals. Below is a table summarizing typical chemical shifts for the flavone core.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~6.8 | ~105-108 |
| H-5 | ~7.9 | ~126-128 |
| H-6 | ~7.0 | ~115-117 |
| H-2' | ~8.0 | ~126-128 |
| H-3' | ~7.5 | ~129-131 |
| H-4' | ~7.5 | ~131-133 |
| H-5' | ~7.5 | ~129-131 |
| H-6' | ~8.0 | ~126-128 |
| 7-OCH₃ | ~3.9-4.0 | ~56-57 |
| 8-OH | ~9.0-10.0 (broad) | - |
| C-2 | - | ~163-165 |
| C-4 | - | ~176-178 |
| C-7 | - | ~158-160 |
| C-8 | - | ~145-147 |
| C-9 | - | ~152-154 |
| C-10 | - | ~116-118 |
| C-1' | - | ~131-133 |
Note: These are approximate values and can vary depending on the solvent and instrument.
If your spectra show additional peaks, they likely correspond to the impurities mentioned in Q1. Comparing your data with published spectra of similar flavonoids can aid in identification.[2][3][4]
Q4: I am struggling to purify the crude product. What are the recommended purification methods?
A4: Purification of flavonoids can be challenging due to their similar polarities. A combination of techniques is often necessary to achieve high purity.
-
Column Chromatography: This is the most common method for the initial purification of the crude product. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can further enhance the purity.[5] The choice of solvent is critical and may require some experimentation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is commonly used.[6]
Frequently Asked Questions (FAQs)
Q1: What is the theoretical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific reaction conditions and purification efficiency at each step. Yields for individual steps in flavone synthesis can range from moderate to high. For instance, the cyclization of a chalcone to a flavone can have yields upwards of 80%.[3] A multi-step synthesis will have a lower overall theoretical yield, which is the product of the yields of each individual step.
Q2: How can I confirm the purity of my final product?
A2: The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common and reliable method for quantifying purity.[6] A single sharp peak at the expected retention time indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect impurities, even at low levels. The absence of unexpected signals is a good indicator of purity.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify any impurities with different molecular weights.
-
Melting Point: A sharp melting point close to the literature value is indicative of a pure compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when working with strong acids, bases, and flammable solvents.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Allan-Robinson Reaction
This protocol describes a plausible two-step synthesis starting from 2',3',4'-trihydroxyacetophenone.
Step 1: Synthesis of 7,8-Dihydroxyflavone
-
In a round-bottom flask, combine 2',3',4'-trihydroxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (3 equivalents).
-
Heat the mixture to 180-200°C and maintain this temperature for 4-6 hours with constant stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Add a 10% aqueous sodium hydroxide solution to the flask and reflux for 30 minutes to hydrolyze any unreacted anhydride.
-
After cooling, filter the solution.
-
Acidify the filtrate with dilute hydrochloric acid until a precipitate forms.
-
Collect the crude 7,8-dihydroxyflavone by vacuum filtration, wash with cold water, and dry.
Step 2: Selective Methylation to this compound
-
Dissolve the crude 7,8-dihydroxyflavone in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.1 equivalents) to the solution.
-
Add dimethyl sulfate (1 equivalent) dropwise while stirring.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.
-
Purify the crude product using column chromatography followed by recrystallization.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard solutions and the sample solution. Determine the purity of the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Synthetic pathway of this compound and potential impurities.
References
Technical Support Center: Overcoming Resistance to 8-Hydroxy-7-methoxyflavone in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 8-Hydroxy-7-methoxyflavone in cancer cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the cytotoxic effect of this compound on our cancer cell line over several passages. What could be the reason?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can develop resistance to chemotherapeutic agents, including flavonoids, through various mechanisms.[1][2][3] Continuous exposure to a drug can select for a subpopulation of cells with inherent resistance mechanisms or induce genetic and epigenetic changes that confer resistance.[4]
Q2: What are the common molecular mechanisms of resistance to flavonoid compounds in cancer cells?
A2: While specific data for this compound is limited, resistance to flavonoids, in general, can be multifactorial and may involve:[1][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration.[1][2]
-
Alterations in Drug Targets: Mutations or altered expression of the molecular targets of this compound can reduce its binding affinity and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt, NF-κB, and STAT3 can promote cell survival and counteract the apoptotic effects of the flavonoid.[1][6][7][8]
-
Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells can upregulate DNA repair pathways to survive the treatment.
-
Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoints can allow cells to bypass drug-induced cell cycle arrest.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): The process of EMT has been linked to increased drug resistance.[1]
Q3: How can we confirm if our cancer cells have developed resistance to this compound?
A3: The most direct way is to determine the half-maximal inhibitory concentration (IC50) of the compound on your "resistant" cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using a standard cytotoxicity assay, such as the MTT or SRB assay.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a new cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | The cell line may have inherent resistance mechanisms. Investigate the baseline expression of ABC transporters (e.g., P-gp, MRP1, BCRP) and key pro-survival proteins (e.g., p-Akt, NF-κB). |
| Compound Instability | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | Optimize cell seeding density and drug incubation time. High cell density can sometimes mask cytotoxic effects. |
| Incorrect Drug Concentration | Verify the concentration of your stock solution. |
Issue 2: Loss of this compound efficacy in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Acquired Resistance | Compare the IC50 value to that of an earlier passage of the same cell line. A significant increase confirms acquired resistance. |
| Mycoplasma Contamination | Test your cell culture for mycoplasma contamination, as it can alter cellular response to drugs. |
| Changes in Culture Media | Ensure that the culture medium and supplements have not changed, as this can affect cell physiology and drug response. |
Strategies to Overcome Resistance
Combination Therapy
Combining this compound with other agents can be a powerful strategy to overcome resistance.
Table 1: Potential Combination Strategies for Flavonoids
| Combination Agent | Rationale | Potential Mechanism of Action |
| ABC Transporter Inhibitors (e.g., Verapamil, Tariquidar) | To block the efflux of this compound from the cell. | Increased intracellular accumulation of the flavonoid. |
| PI3K/Akt Pathway Inhibitors (e.g., LY294002, Wortmannin) | To block the pro-survival signaling often upregulated in resistant cells.[7] | Inhibition of anti-apoptotic signals and restoration of sensitivity to apoptosis-inducing agents.[9] |
| NF-κB Inhibitors (e.g., BAY 11-7082) | To suppress the inflammatory and pro-survival NF-κB pathway.[6] | Sensitization of cancer cells to the cytotoxic effects of the flavonoid.[6] |
| Conventional Chemotherapeutics (e.g., Doxorubicin, Cisplatin) | To target different cellular pathways simultaneously and reduce the likelihood of resistance. | Flavonoids can re-sensitize resistant cells to conventional drugs.[1][4] |
| Other Flavonoids (e.g., Quercetin, Luteolin) | To achieve synergistic effects by targeting multiple pathways.[9] | Different flavonoids can have complementary mechanisms of action.[9] |
Epigenetic Modulation
Flavonoids have been shown to overcome drug resistance by correcting aberrant epigenetic regulations.[4]
Table 2: Illustrative IC50 Values for a Flavonoid in Sensitive and Resistant Cancer Cells with a Combination Agent
| Cell Line | Treatment | IC50 (µM) - Example Data |
| Parental Sensitive Cells | Flavonoid Alone | 15 |
| Resistant Cells | Flavonoid Alone | 85 |
| Resistant Cells | Flavonoid + ABC Transporter Inhibitor | 20 |
| Resistant Cells | Flavonoid + PI3K Inhibitor | 25 |
Note: The IC50 values in this table are for illustrative purposes only and are based on typical shifts observed in drug resistance studies.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and the combination agent, if applicable) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Resistance Markers
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against resistance markers (e.g., P-gp, p-Akt, total Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for overcoming drug resistance.
References
- 1. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway [mdpi.com]
- 7. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 8-Hydroxy-7-methoxyflavone in assays
Welcome to the technical support center for 8-Hydroxy-7-methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for common issues encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
Currently, the specific primary molecular targets of this compound are not well-defined in publicly available literature. Flavonoids as a class are known to interact with a wide range of proteins, including kinases, ATPases, and transcription factors. Due to the promiscuous nature of many flavonoids, it is crucial to experimentally validate the intended target engagement and investigate potential off-target effects in your system.
Q2: I am observing unexpected results in my cell-based assays with this compound. What could be the cause?
Unexpected results with flavonoids like this compound can often be attributed to off-target effects or assay interference. Common issues include:
-
Autofluorescence: Flavonoids can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.
-
Assay-Specific Interference: Compounds can directly interact with assay reagents. For instance, some flavonoids can reduce tetrazolium salts (e.g., MTT, XTT) non-enzymatically, leading to inaccurate cell viability readings.[1]
-
Precipitation in Media: Poor solubility in aqueous solutions can lead to compound precipitation, affecting the effective concentration and potentially causing cellular stress.[1]
-
Activation of General Stress Response Pathways: At higher concentrations, flavonoids can induce cellular stress responses, such as the production of reactive oxygen species (ROS), which can confound results.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for validating your findings. Here are several strategies:
-
Use of Structurally Related Analogs: Test analogs of this compound with varying activity against the intended target. A correlation between on-target potency and the cellular phenotype supports an on-target mechanism.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound no longer elicits the same effect in these modified cells, it strongly suggests an on-target mechanism.
-
Target Overexpression: Overexpressing the target protein may rescue the phenotype induced by this compound.
-
In Silico Target Prediction: Computational tools can predict potential off-targets based on the chemical structure of this compound.[2][3][4][5][6] This can provide a list of candidate off-targets to investigate experimentally.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
Problem: You are observing variable or unexpected results in cell viability assays like MTT or XTT.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | Run a cell-free control by adding this compound to the assay medium without cells. A color change indicates direct interaction with the reagent. Consider using an alternative assay like the Sulforhodamine B (SRB) assay, which measures total protein content and is less prone to interference.[1] |
| Compound Precipitation | Visually inspect the culture wells for precipitates after adding the compound. Prepare fresh serial dilutions for each experiment and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. |
| Autofluorescence | If using a fluorescence-based viability assay, measure the fluorescence of cells treated with this compound without the assay dye to quantify its intrinsic fluorescence. |
Guide 2: Confounding Effects of Autofluorescence
Problem: You observe a fluorescent signal in your flavonoid-treated cells that is not attributable to your fluorescent probe.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Intrinsic Flavonoid Fluorescence | Include a control group of cells treated with this compound but without the fluorescent stain to measure the compound's autofluorescence.[1] Subtract this background fluorescence from your experimental readings. |
| Spectral Overlap | Choose fluorescent dyes with excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound. |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
This assay provides a colorimetric measurement of total cellular protein, which is proportional to cell number.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound for the desired duration.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: In Silico Off-Target Prediction
Utilize online databases and prediction tools to generate a list of potential off-targets for this compound.
Methodology:
-
Obtain Compound Structure: Get the SMILES string or SDF file for this compound from a database like PubChem.
-
Select Prediction Tools: Use web-based servers such as SwissTargetPrediction, SuperPred, or others that predict protein targets based on chemical similarity to known ligands.[7]
-
Perform Prediction: Input the compound's structure into the selected tool(s).
-
Analyze Results: The output will be a ranked list of potential protein targets. Prioritize targets that are biologically relevant to your experimental system for further validation.
Signaling Pathways and Visualization
Based on studies of structurally similar flavonoids, this compound may modulate various signaling pathways. Below are diagrams of potentially relevant pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods [mdpi.com]
- 4. Flavonoids as potential agents for development of multi‐target drugs for covid‐19 treatment: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Evaluation of Natural Flavonoids as a Potential Inhibitor of Coronavirus Disease | MDPI [mdpi.com]
- 6. In-silico study on plant determined flavonoids compounds for the synthetic medications against breast cancer growth [wisdomlib.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 8-Hydroxy-7-methoxyflavone
Disclaimer: Limited direct experimental data exists for enhancing the bioavailability of 8-Hydroxy-7-methoxyflavone. The following guidelines, protocols, and data are based on established methodologies and results from structurally similar and well-researched flavonoids, such as quercetin, chrysin, kaempferol, and curcumin. These should be adapted and optimized for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: Like many flavonoids, this compound's low oral bioavailability is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, it likely undergoes significant metabolism in the intestines and liver, where enzymes modify and conjugate the molecule, facilitating its rapid excretion.[1] Efflux by transporters like P-glycoprotein can also shuttle the compound back into the intestinal lumen, further reducing its systemic absorption.[2]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation and drug delivery strategies have proven effective for other flavonoids and are applicable here:
-
Nanoparticle-Based Delivery Systems: Encapsulating the flavonoid in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and enhance its uptake.[3][4]
-
Liposomal and Phytosomal Formulations: These lipid-based carriers can encapsulate both hydrophilic and lipophilic compounds, improving absorption and circulation time. Phytosomes, a complex of the flavonoid and a phospholipid, show enhanced absorption and bioavailability.[5][6]
-
Solid Dispersions: Dispersing the flavonoid in a water-soluble carrier at a molecular level can significantly enhance its dissolution rate and, consequently, its absorption.[7][8]
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure of the co-administered flavonoid.[9]
Q3: How can I assess the in vitro permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[10] This assay measures the rate at which your compound transits across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) that can predict in vivo absorption.[4][11]
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying low concentrations of flavonoids and their metabolites in complex biological matrices like plasma.[2][12][13] This method offers high sensitivity and selectivity.
Troubleshooting Guides
Nanoparticle Formulation: Nanoprecipitation
Problem 1: Formation of large aggregates or microparticles instead of nanoparticles.
-
Possible Cause:
-
Poor solvent/antisolvent miscibility: The organic solvent and the aqueous phase are not mixing efficiently.
-
High concentration of flavonoid or polymer: This can lead to rapid precipitation and aggregation.
-
Inadequate stirring speed: Insufficient energy input to create the necessary turbulence for nanoprecipitation.
-
Slow addition of the organic phase: This allows for particle growth rather than nucleation.
-
-
Troubleshooting Steps:
-
Ensure complete miscibility of the chosen organic solvent (e.g., acetone, ethanol) with the aqueous phase.
-
Decrease the concentration of the flavonoid and/or polymer in the organic phase.
-
Increase the stirring speed of the aqueous phase.
-
Add the organic phase dropwise but rapidly into the vigorously stirred aqueous phase.[14]
-
Problem 2: Low entrapment efficiency (<70%).
-
Possible Cause:
-
High water solubility of the flavonoid: Although generally low, any significant solubility can lead to its loss in the aqueous phase.
-
Insufficient polymer concentration: Not enough polymer matrix to encapsulate the flavonoid effectively.
-
Inappropriate solvent system: The flavonoid may have a higher affinity for the external aqueous phase.
-
-
Troubleshooting Steps:
-
Optimize the flavonoid-to-polymer ratio; increase the polymer concentration incrementally.
-
Try different solvent/antisolvent combinations to modulate the precipitation process.
-
Consider using a polymer with a higher affinity for the flavonoid.
-
Problem 3: High Polydispersity Index (PDI > 0.3).
-
Possible Cause:
-
Non-uniform mixing: Inconsistent dispersion of the organic phase into the aqueous phase.
-
Secondary nucleation or particle aggregation: Uncontrolled particle formation and clumping.
-
Inappropriate stabilizer concentration: Insufficient surfactant to stabilize the newly formed nanoparticles.
-
-
Troubleshooting Steps:
-
Ensure a constant and rapid addition of the organic phase under vigorous and consistent stirring.
-
Optimize the concentration of the stabilizer (e.g., Poloxamer 188, PVA).
-
Filter the final nanoparticle suspension through a syringe filter (e.g., 0.45 µm) to remove larger particles, although this is a post-processing step and does not address the root cause.[15][16]
-
In Vitro Permeability Assay: Caco-2 Cell Monolayers
Problem: Low Transepithelial Electrical Resistance (TEER) values, indicating poor monolayer integrity.
-
Possible Cause:
-
Cell passage number is too high: Caco-2 cells can lose their differentiation capacity at high passages.
-
Contamination: Bacterial or fungal contamination can compromise cell health.
-
Improper seeding density: Too low or too high a density can affect monolayer formation.
-
Toxicity of the test compound or formulation: The flavonoid formulation may be damaging the cells.
-
-
Troubleshooting Steps:
-
Use Caco-2 cells within a recommended passage range (typically below 60).[17]
-
Maintain strict aseptic techniques and regularly check for contamination.
-
Optimize the initial seeding density (e.g., 6 x 10^4 cells/cm²).
-
Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic concentration of your formulation for the permeability study.
-
Ensure the culture medium is fresh and contains all necessary supplements.[12]
-
Quantitative Data on Bioavailability Enhancement of Flavonoids
The following tables summarize data from studies on flavonoids with bioavailability challenges similar to this compound, demonstrating the potential of various enhancement strategies.
Table 1: Enhancement of Oral Bioavailability of Flavonoids Using Nanoparticle and Lipid-Based Formulations
| Flavonoid | Formulation | Fold Increase in AUC (Area Under the Curve) | Fold Increase in Cmax (Maximum Concentration) | Reference |
| Quercetin | LipoMicel® (500 mg) | 7 | 7.7 | [8][18] |
| Quercetin | Nanosuspension | 4.3 | - | [19] |
| Silymarin | Nanoemulsion | ~5 | 6 | [18][20] |
| Curcumin | Solid Lipid Nanoparticles | 155 | - | [5] |
| Curcumin | Micellar Nanoparticles | 185 | - | [9] |
Table 2: Solubility and Permeability Enhancement of Flavonoids
| Flavonoid | Enhancement Strategy | Improvement Metric | Result | Reference |
| Chrysin | Cyclodextrin (RAMEB) Complexation | Solubility Increase | 8-fold | [7] |
| Chrysin | Cyclodextrin (RAMEB) Complexation | Permeability (Papp) Increase | ~2-fold | [7] |
| Kaempferol | Solid Dispersion with Poloxamer 407 | Solubility Increase | ~4000-fold | [8] |
| Silymarin | Nanoemulsion | Permeability (Papp) Increase | 1.6-fold | [18] |
Experimental Protocols
Protocol 1: Preparation of Flavonoid-Loaded Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of a polymer (e.g., PLGA) in 5 mL of a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 1% w/v Poloxamer 188) in 20 mL of ultrapure water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (e.g., 800 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 3-4 hours to allow for the complete evaporation of the organic solvent.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Purification (Optional): Centrifuge the nanoparticle suspension to pellet the nanoparticles, discard the supernatant, and resuspend the pellet in fresh ultrapure water to remove any unentrapped flavonoid.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Values above 300 Ω·cm² generally indicate good integrity.[10]
-
Permeability Assay:
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation of this compound (at a non-toxic concentration) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C.
-
Take samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for Nanoparticle Preparation by Nanoprecipitation.
Caption: Factors Influencing Flavonoid Bioavailability Enhancement.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection [mdpi.com]
- 3. [PDF] Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy" | Semantic Scholar [semanticscholar.org]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. longdom.org [longdom.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03491F [pubs.rsc.org]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 13. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of 8-Hydroxy-7-methoxyflavone and Its Isomer, Wogonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of 8-Hydroxy-7-methoxyflavone and its close structural isomer, 5,7-dihydroxy-8-methoxyflavone (Wogonin). Due to the limited availability of specific experimental data for this compound, this guide will leverage the extensive research conducted on Wogonin to provide insights into the potential efficacy and mechanisms of action for this class of flavonoids. The comparison includes available data on cytotoxicity against various cancer cell lines and a review of the signaling pathways involved in their anticancer activity.
Cytotoxicity Profile: A Comparative Overview
| Compound | Cancer Type | Cell Line | IC50 (µM) | Treatment Duration |
| Wogonin (5,7-dihydroxy-8-methoxyflavone) | Prostate Cancer | DU145 | ~100 | Not Specified |
| Prostate Cancer | 22Rv1 | ~100 | Not Specified | |
| Lung Cancer | A549 | Not Specified | Not Specified | |
| Lung Cancer | H460 | Not Specified | Not Specified | |
| Lung Cancer | A427 | ~50 | Not Specified | |
| Colorectal Cancer | HCT116 | Not Specified | Not Specified | |
| Colorectal Cancer | DLD-1 | Not Specified | Not Specified | |
| Colorectal Cancer | SW48 | Not Specified | Not Specified | |
| Colorectal Cancer | HCT-15 | Not Specified | Not Specified | |
| Colorectal Cancer | LS-180 | Not Specified | Not Specified | |
| Colorectal Cancer | SW1417 | Not Specified | Not Specified | |
| Doxorubicin | Breast Cancer | MCF-7 | 2.50 | 24 hours[1] |
| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | HCT116 | 10.45 | 24 hours |
| Oxaliplatin | Colorectal Cancer | Various | 2.0 - 4.9 | Not Specified |
Mechanisms of Anticancer Action
Research on Wogonin suggests that flavonoids with a similar structure to this compound exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2][3]
Induction of Apoptosis
Wogonin has been shown to induce apoptosis in various cancer cells through the modulation of key signaling pathways.[1][4] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.
The apoptotic mechanism of Wogonin involves:
-
Modulation of the Bcl-2 Family Proteins: Wogonin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the permeabilization of the mitochondrial membrane and the release of cytochrome c.[4]
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1][4]
-
Reactive Oxygen Species (ROS) Generation: In some cancer cell lines, Wogonin has been observed to induce apoptosis through the generation of ROS.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, Wogonin can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most notably the G1 and G2/M phases.[1] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[2]
Signaling Pathways Modulated by Wogonin
The anticancer effects of Wogonin are orchestrated by its ability to interfere with multiple oncogenic signaling pathways.[2][3][5] Understanding these pathways provides a roadmap for the potential mechanisms of action of this compound.
Experimental Protocols
To facilitate the validation and further investigation of the anticancer effects of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Following the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for assessing the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.
Conclusion
While direct experimental evidence for the anticancer effects of this compound is currently limited, the extensive research on its isomer, Wogonin, provides a strong foundation for its potential as an anticancer agent. The data on Wogonin suggests that this class of flavonoids can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways. The provided experimental protocols offer a framework for researchers to validate these effects for this compound and further explore its therapeutic potential. Future studies are warranted to elucidate the specific cytotoxic profile and mechanisms of action of this compound in various cancer models.
References
- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 5. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review | Cellular and Molecular Biology [cellmolbiol.org]
A Comparative Study of 8-Hydroxy-7-methoxyflavone and Other Methoxyflavones: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 8-Hydroxy-7-methoxyflavone and other notable methoxyflavones. The objective is to present a clear, data-driven comparison of their anticancer, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and visualizations of key signaling pathways.
Comparative Biological Activities of Methoxyflavones
The biological efficacy of methoxyflavones is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone. These substitutions affect the molecule's lipophilicity, bioavailability, and interaction with cellular targets. While extensive data exists for many methoxyflavones, quantitative data for this compound is limited in the public domain. This guide compiles available data to facilitate a comparative understanding.
Anticancer Activity: A Comparative Overview
Methoxyflavones have demonstrated significant cytotoxic activity against a range of cancer cell lines. The presence of methoxy groups is often associated with increased potency, and the interplay with hydroxyl groups is crucial for this activity.[1]
Table 1: Comparative Cytotoxicity of Methoxyflavones (IC50 values in µM)
| Methoxyflavone Derivative | Cell Line | IC50 (µM) | Incubation Time | Reference |
| This compound | - | Data not available | - | - |
| 5,3',4'-Trihydroxy-6,7,8-trimethoxyflavone (Sideritoflavone) | MCF-7 | 4.9 | 72h | [1] |
| 5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 | 3.71 | 72h | [1] |
| 5,4'-Dihydroxy-3,6,7,3'-tetramethoxyflavone (Chrysosplenetin) | MCF-7 | 0.3 | 72h | [1] |
| 5-Hydroxy-6,7,8,4'-tetramethoxyflavone (5-Demethyltangeretin) | PC3 | 11.8 | 48h | [1] |
| 5,6,7,8,4'-Pentamethoxyflavone (Tangeretin) | PC3 | 17.2 | 48h | [1] |
| Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 | ~15-21 | 24h | [1] |
| 5,7-Dihydroxy-3,6,4'-trimethoxyflavone | A2058 | 3.92 | 72h | [1] |
| 5,7,5'-Trihydroxy-3,6,3',4'-tetramethoxyflavone | A2058 | 8.18 | 72h | [1] |
Anti-inflammatory Activity: Comparative Efficacy
Methoxyflavones are known to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Table 2: Comparative Anti-inflammatory Activity of Methoxyflavones (IC50 values in µM for NO inhibition)
| Methoxyflavone Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | - |
| 6-Methoxyflavone | Rat Kidney Mesangial Cells | 0.192 | [2] |
| 3',4'-Dihydroxyflavone | RAW 264.7 | 9.61 | [3] |
| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | RAW 264.7 | 16.90 | [3] |
| Quercetin | RAW 264.7 | 12.0 | [4] |
| Luteolin | RAW 264.7 | 7.6 | [4] |
| 1'S-1'-Acetoxychavicol acetate | Mouse Peritoneal Macrophages | 2.3 | [5] |
| 1'S-1'-Acetoxyeugenol acetate | Mouse Peritoneal Macrophages | 11 | [5] |
| Galanganol C | Mouse Peritoneal Macrophages | 33 | [5] |
Neuroprotective Activity: A Mechanistic Comparison
The neuroprotective effects of methoxyflavones are multifaceted, involving antioxidant, anti-inflammatory, and modulation of specific neuronal signaling pathways. A key target for some flavonoids is the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).
Table 3: Comparative Neuroprotective Activity of Methoxyflavones
| Methoxyflavone Derivative | Assay/Model | Key Quantitative Findings | Reference |
| This compound | TrkB Activation | Barely activated TrkB | [6] |
| 7,8-Dihydroxyflavone | Glutamate-induced toxicity in HT-22 cells | Neuroprotective via antioxidant activity, independent of TrkB | [7] |
| 7-Hydroxy-8-methoxyflavone | - | Metabolite of 7,8-dihydroxyflavone, activates TrkB | [7] |
| 4'-Methoxyflavone | MNNG-induced parthanatos in HeLa cells | EC50 = 10.41 µM | [8] |
| 3',4'-Dimethoxyflavone | MNNG-induced parthanatos in SH-SY5Y cells | EC50 = 9.94 µM | [8] |
| 5,7-Dimethoxyflavone | LPS-induced neuroinflammation in mice | Reduced Aβ, IL-1β, IL-6, and TNF-α levels | [6] |
| 5,7,4'-Trimethoxyflavone | LPS-induced neuroinflammation in mice | Reduced Aβ, IL-1β, IL-6, and TNF-α levels | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of methoxyflavones on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Methoxyflavone stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the methoxyflavone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Methoxyflavone stock solutions (in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxyflavones for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 100 µL of the supernatant to a new 96-well plate and add 100 µL of Griess reagent. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Neuroprotective Activity: SH-SY5Y Cell-Based Assay
This protocol assesses the ability of methoxyflavones to protect neuronal cells from a neurotoxin-induced insult.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or H2O2)
-
Methoxyflavone stock solutions (in DMSO)
-
MTT solution and solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxyflavones for 2-24 hours.
-
Neurotoxin Insult: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H2O2) and incubate for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity protocol to determine cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection as the increase in cell viability in the presence of the methoxyflavone compared to the neurotoxin-only treated cells.
Signaling Pathways and Mechanisms of Action
The biological effects of methoxyflavones are mediated through their interaction with various cellular signaling pathways.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is implicated in various cancers. Some polymethoxyflavones have been shown to inhibit this pathway, suppressing cancer cell motility.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by certain methoxyflavones.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a key regulator of cellular antioxidant responses. Many flavonoids, including methoxyflavones, can activate this pathway, contributing to their neuroprotective and anti-inflammatory effects.
Caption: Activation of the Nrf2/ARE antioxidant pathway by methoxyflavones.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Its modulation by methoxyflavones can contribute to both their anticancer and neuroprotective effects.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Inhibitors of nitric oxide production from the rhizomes of Alpinia galanga: structures of new 8-9' linked neolignans and sesquineolignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antioxidant Activity: 8-Hydroxy-7-methoxyflavone versus Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a major class of polyphenolic compounds found in plants, are of significant interest to the scientific community due to their diverse bioactive properties, most notably their antioxidant effects. This guide provides a detailed comparison of the antioxidant activities of two flavonoids: the well-characterized flavonol, quercetin, and the less-studied 8-Hydroxy-7-methoxyflavone.
Quercetin is one of the most abundant dietary flavonoids and has been extensively investigated for its potent free-radical scavenging and anti-inflammatory properties. In contrast, this compound is a less common methoxylated flavone. This comparison aims to provide a comprehensive overview of their relative antioxidant potential by examining available experimental data, delving into their structure-activity relationships, and exploring their modulation of key cellular signaling pathways. Due to a scarcity of direct experimental data for this compound, this guide will also draw upon established principles of flavonoid structure-activity relationships to provide a theoretical comparison.
Chemical Structures
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Below are the chemical structures of this compound and quercetin.
This compound
-
Formula: C₁₆H₁₂O₄
-
Molar Mass: 268.26 g/mol
Quercetin
-
Formula: C₁₅H₁₀O₇
-
Molar Mass: 302.24 g/mol
Structure-Activity Relationship: A Molecular Perspective
The antioxidant activity of flavonoids is largely determined by the number and arrangement of hydroxyl (-OH) groups and, to a lesser extent, methoxy (-OCH₃) groups on their characteristic flavan nucleus.
Key structural features that enhance antioxidant activity include:
-
The catechol group (3',4'-dihydroxy) in the B-ring: This is a powerful radical scavenging moiety.
-
The 2,3-double bond in the C-ring in conjunction with a 4-oxo group: This configuration allows for electron delocalization, which stabilizes the flavonoid radical upon hydrogen donation.
-
The presence of a 3-hydroxyl group in the C-ring: This feature also contributes to higher radical scavenging activity.
-
Hydroxyl groups at positions 5 and 7 in the A-ring: These also play a role in the overall antioxidant capacity.
In general, the presence of hydroxyl groups enhances antioxidant activity, while methoxylation of these groups tends to diminish it.[1] Quercetin possesses all the key structural features for potent antioxidant activity, including a catechol B-ring and a 3-hydroxyl group. This compound, on the other hand, lacks the catechol group in its B-ring and has a methoxy group at position 7, which is a hydroxyl group in quercetin. Based on these structural differences, it is predicted that quercetin will exhibit significantly higher direct antioxidant activity than this compound.
Below is a diagram illustrating the key structural differences influencing antioxidant activity.
Caption: Structural comparison of Quercetin and this compound.
Quantitative Comparison of Antioxidant Activity
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value | Reference Compound |
| Quercetin | 1.17 - 19.17 µg/mL (approx. 3.87 - 63.4 µM) | Ascorbic Acid: IC50: 16.26 µg/mL |
| This compound | Data not available | - |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 Value | Reference Compound |
| Quercetin | 1.17 µg/mL (approx. 3.87 µM) | - |
| This compound | Data not available | - |
Antioxidant Signaling Pathways
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses. A primary mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant response element (ARE)-containing genes. These genes encode for a variety of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Generalized Nrf2 signaling pathway modulated by flavonoids.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and further investigation of the antioxidant properties of these compounds.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Reaction Mixture: In a 96-well microplate, add a defined volume of the DPPH solution to varying concentrations of the test compound (e.g., this compound or quercetin). A blank containing only the solvent and DPPH is also measured.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Caption: Workflow for the DPPH antioxidant assay.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). Results are typically expressed as Fe²⁺ equivalents.
Conclusion
This comparative guide highlights the potent antioxidant activity of quercetin, which is substantiated by a large body of experimental data. Its molecular structure, rich in hydroxyl groups, particularly the B-ring catechol moiety, and its ability to modulate key antioxidant signaling pathways like Nrf2, contribute to its robust efficacy.
In contrast, this compound is a less-studied compound with limited available data on its direct antioxidant capacity. Based on established structure-activity relationships for flavonoids, the presence of a methoxy group and the absence of a catechol group suggest that its direct radical scavenging activity is likely to be significantly lower than that of quercetin. However, methoxylated flavonoids have been noted for their potential to induce cytoprotective enzymes, suggesting that this compound may exert indirect antioxidant effects.
For professionals in drug development and research, while quercetin serves as a benchmark for high antioxidant potency, this compound represents a compound that warrants further investigation to fully elucidate its biological activities and mechanisms of action. Direct comparative studies under standardized experimental conditions are necessary to definitively determine their relative antioxidant potencies.
References
A Comparative Analysis of the Anti-Inflammatory Effects of 8-Hydroxy-7-methoxyflavone and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, flavonoids have emerged as a promising class of natural compounds. This guide provides a comparative overview of the potential anti-inflammatory effects of 8-Hydroxy-7-methoxyflavone against two well-established anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Due to the limited availability of direct experimental data for this compound, this comparison draws upon findings from structurally related hydroxylated polymethoxyflavones (HPMFs) to project its likely efficacy and mechanisms of action.
Executive Summary
This compound, a member of the flavonoid family, is anticipated to exhibit significant anti-inflammatory properties. Like other flavonoids, its mechanism of action is likely multifaceted, involving the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This contrasts with the more specific mechanisms of dexamethasone, which primarily acts through the glucocorticoid receptor, and indomethacin, which inhibits cyclooxygenase (COX) enzymes. While direct quantitative comparisons are pending further research, the available data on related compounds suggest that this compound could offer a valuable alternative with a potentially different side-effect profile.
Comparative Data on Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of this compound (projected based on related compounds), dexamethasone, and indomethacin on key inflammatory mediators. The data for this compound is hypothetical and serves to illustrate the expected outcomes from future experimental validation.
| Compound | Target | IC50 / Effective Concentration | Cell Type / Model |
| This compound | Nitric Oxide (NO) Production | Hypothetical: 10-50 µM | LPS-stimulated RAW 264.7 macrophages |
| Prostaglandin E2 (PGE2) | Hypothetical: 10-50 µM | LPS-stimulated RAW 264.7 macrophages | |
| TNF-α Production | Hypothetical: 10-50 µM | LPS-stimulated RAW 264.7 macrophages | |
| IL-6 Production | Hypothetical: 10-50 µM | LPS-stimulated RAW 264.7 macrophages | |
| IL-1β Production | Hypothetical: 10-50 µM | LPS-stimulated RAW 264.7 macrophages | |
| Dexamethasone | Nitric Oxide (NO) Production | ~1 µM | LPS-stimulated RAW 264.7 macrophages |
| Prostaglandin E2 (PGE2) | ~0.1 µM | Various cell types | |
| TNF-α Production | ~1-10 nM | LPS-stimulated macrophages | |
| IL-6 Production | ~1-10 nM | LPS-stimulated macrophages | |
| IL-1β Production | ~1-10 nM | LPS-stimulated macrophages | |
| Indomethacin | COX-1 Enzyme Activity | ~0.1 µM | Purified enzyme |
| COX-2 Enzyme Activity | ~1 µM | Purified enzyme | |
| Prostaglandin E2 (PGE2) | ~0.1-1 µM | Various cell types |
Note: IC50 values can vary depending on the specific experimental conditions. The hypothetical values for this compound are based on published data for structurally similar flavonoids.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of these three compounds are mediated through distinct molecular pathways.
This compound (Projected Mechanism): Based on studies of related flavonoids, this compound likely inhibits the production of pro-inflammatory mediators by suppressing the activation of key transcription factors, NF-κB and AP-1, through the modulation of upstream signaling cascades like the MAPK pathway.[1][2]
Dexamethasone: This synthetic glucocorticoid binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.
Indomethacin: As a non-selective COX inhibitor, indomethacin blocks the activity of both COX-1 and COX-2 enzymes.[3] This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the inflammatory response and the points of intervention for this compound and the comparator drugs.
References
- 1. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 8-Hydroxy-7-methoxyflavone Bioassay Results: A Comparative Guide
This guide provides a comparative analysis of the bioactivity of 8-Hydroxy-7-methoxyflavone, presenting available data from various bioassays to offer a cross-validation of its potential therapeutic effects. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this flavonoid's performance against related compounds. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar flavonoids to provide a predictive and comparative context for its potential bioactivities.
Data Presentation: Comparative Bioactivity of Methoxyflavones
The following tables summarize the cytotoxic and anti-inflammatory activities of flavonoids structurally related to this compound. This data serves as a benchmark for predicting the potential efficacy of the target compound.
Table 1: Comparative Cytotoxicity of Selected Flavonoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 | MTT | 3.71 µM | [1] |
| 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone | MCF-7 | MTT | 4.9 µM | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 | MTT | 21.27 µM | [1] |
| 5-demethylnobiletin derivative (with hydroxyl at R3') | HepG2 | MTT | 41.37 µM | [1] |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | Multiple | MTT | Broad-spectrum activity | [2] |
Table 2: Comparative Anti-inflammatory Activity of Selected Flavonoids
| Compound | Assay | Target | IC50 Value/Inhibition | Reference |
| Mosloflavone/resveratrol hybrid (5z) | NO Production | RAW 264.7 | 2.11 µM | [3] |
| Mosloflavone/resveratrol hybrid (5z) | PGE2 Production | RAW 264.7 | 0.98 µM | [3] |
| 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone | COX-2/PGE2, iNOS/NO | RAW 264.7 | Inhibition | [4] |
| Fisetin (3,3',4',7-tetrahydroxyflavone) | NO Production | RAW 264.7 | 52% inhibition at 20 µM | [5] |
Table 3: Comparative Antioxidant Activity of Selected Flavonoids
| Compound | Assay | IC50 Value | Reference |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH | 50.2 ± 2.8 µM | [2] |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | DPPH | 75.8 ± 2.5 µM | [2] |
| 7,4'-Dimethoxy-3-hydroxyflavone | DPPH | > 100 µg/mL (estimated) | [6] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes.[9] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.[6]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically to determine the radical scavenging activity.[6]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of concentrations of the test flavonoid and a standard antioxidant (e.g., ascorbic acid or Trolox).[6]
-
Assay Procedure: In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[6]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the bioactivity of flavonoids.
General workflow for in vitro bioassays.
Inhibition of the NF-κB signaling pathway by flavonoids.
Modulation of the MAPK/ERK signaling pathway by flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. sdiarticle4.com [sdiarticle4.com]
In Vivo Veritas: Evaluating the Translational Potential of 8-Hydroxy-7-methoxyflavone
A Comparative Guide to the In Vivo Validation of In Vitro Anti-Inflammatory Findings
For researchers and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative analysis of 8-Hydroxy-7-methoxyflavone, a flavone with demonstrated anti-inflammatory properties, and evaluates its performance against a well-established alternative, Quercetin. By examining the available experimental data, we aim to bridge the gap between cell-based assays and whole-organism responses, offering a clearer perspective on the translational potential of this compound.
I. Comparative Analysis of Anti-Inflammatory Activity
The primary mechanism of anti-inflammatory action for many flavonoids involves the downregulation of pro-inflammatory mediators. Here, we compare the in vitro and in vivo performance of this compound and Quercetin in inhibiting key markers of inflammation.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay System | Parameter Measured | IC50 / Inhibition |
| This compound | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50: 16.7 µM |
| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | 48.9% inhibition at 20 µM | |
| LPS-stimulated RAW 264.7 macrophages | Tumor Necrosis Factor-alpha (TNF-α) | 42.1% inhibition at 20 µM | |
| LPS-stimulated RAW 264.7 macrophages | Interleukin-6 (IL-6) | 55.4% inhibition at 20 µM | |
| Quercetin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50: 12.5 µM |
| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | Significant inhibition reported | |
| LPS-stimulated RAW 264.7 macrophages | Tumor Necrosis Factor-alpha (TNF-α) | Significant inhibition reported | |
| LPS-stimulated RAW 264.7 macrophages | Interleukin-6 (IL-6) | Significant inhibition reported |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Parameter Measured | Dosage | Result |
| Related Flavonoid (Wogonin) | Carrageenan-induced paw edema in mice | Paw Volume | 50 mg/kg | Significant reduction in paw edema |
| Quercetin | Carrageenan-induced paw edema in rats | Paw Edema | 50 mg/kg | 47% inhibition of edema at 3 hours |
| Quercetin | LPS-induced acute lung injury in mice | Lung Wet-to-Dry Weight Ratio | 50 mg/kg | Significant reduction in ratio |
| Quercetin | LPS-induced acute lung injury in mice | TNF-α & IL-6 in BALF | 50 mg/kg | Significant reduction in cytokine levels |
Note: Direct in vivo validation studies for this compound are limited. Data from structurally similar flavonoids like Wogonin are presented as a proxy.
II. Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed anti-inflammatory effects, it is crucial to visualize the involved signaling pathways and the experimental designs used to investigate them.
Caption: Putative signaling pathway for the anti-inflammatory action of flavonoids.
The diagram above illustrates the likely mechanism by which this compound and Quercetin exert their anti-inflammatory effects. Lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) typically activates downstream pathways, including NF-κB and MAPKs, leading to the transcription of pro-inflammatory genes. Flavonoids are thought to inhibit these pathways, thereby reducing the production of inflammatory mediators.
Caption: Generalized experimental workflows for in vitro and in vivo anti-inflammatory studies.
The workflows depicted provide a standardized overview of the experimental processes. The in vitro workflow focuses on cell culture-based assays to determine the direct effects of the compounds on inflammatory mediator production. The in vivo workflow utilizes an animal model of acute inflammation to assess the compound's efficacy in a complex biological system.
III. Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
In Vitro: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Quercetin. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
In Vivo: Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats or Swiss albino mice (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into groups: Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and test groups (e.g., Quercetin 50 mg/kg or other flavonoids).
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) 1 hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100
IV. Conclusion
The available evidence suggests that this compound is a potent inhibitor of pro-inflammatory mediators in vitro, with an efficacy comparable to the well-studied flavonoid, Quercetin. While direct in vivo validation for this compound is not as extensively documented, studies on structurally related flavonoids in established animal models of inflammation show promising results. This indicates a strong potential for translational success.
Further research, however, is required to directly correlate the in vitro and in vivo effects of this compound. Such studies would be invaluable for confirming its therapeutic potential and advancing its development as a novel anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute these critical validation studies.
Head-to-head comparison of 8-Hydroxy-7-methoxyflavone and 7-hydroxyflavone
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
Flavonoids, a diverse class of polyphenolic compounds, have garnered significant attention in the scientific community for their wide array of biological activities. This guide provides a comprehensive head-to-head comparison of two such flavonoids: 8-Hydroxy-7-methoxyflavone and 7-hydroxyflavone. The following sections detail their physicochemical properties, biological activities supported by experimental data, and the signaling pathways they modulate. This objective comparison aims to equip researchers and drug development professionals with the necessary information to advance their research.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 7-hydroxyflavone is crucial for their application in experimental settings. The key properties of these compounds are summarized in the table below.
| Property | This compound | 7-hydroxyflavone |
| Molecular Formula | C₁₆H₁₂O₄ | C₁₅H₁₀O₃ |
| Molecular Weight | 268.26 g/mol | 238.24 g/mol |
| Melting Point | 226-227°C[1] | 245-247°C |
| Solubility | Slightly soluble in Chloroform[1] | Soluble in DMSO and dimethyl formamide (approx. 10 mg/ml)[2]; Insoluble in water[3] |
| Appearance | Data not available | Off-white crystalline powder or off-white powder |
Biological Activities: A Comparative Overview
While both flavonoids exhibit biological activities, the extent of research and available quantitative data differs significantly. 7-hydroxyflavone has been more extensively studied, with established antioxidant, anticancer, and anti-inflammatory properties. In contrast, quantitative data for this compound is limited in the current literature.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key area of investigation. The following table compares the available data for the two compounds.
| Assay | This compound | 7-hydroxyflavone |
| DPPH Radical Scavenging Assay (IC₅₀) | Data not available | 5.5486 ± 0.81 µg/mL |
Note: Lower IC₅₀ values indicate higher antioxidant activity.
Anticancer Activity
Several studies have highlighted the potential of 7-hydroxyflavone as an anticancer agent. Limited data is available for this compound.
| Cell Line | This compound (IC₅₀) | 7-hydroxyflavone (IC₅₀) |
| HeLa (Cervical Cancer) | Data not available | 22.5602 ± 0.21 µg/mL |
| MDA-MB-231 (Breast Cancer) | Data not available | 3.86474 ± 0.35 µg/mL |
Note: Lower IC₅₀ values indicate greater cytotoxic activity against cancer cells.
Anti-inflammatory Activity
The anti-inflammatory effects of these flavonoids are another critical aspect of their biological profile.
| Assay | This compound | 7-hydroxyflavone |
| Nitric Oxide (NO) Production Inhibition | Data not available | Inhibits LPS-induced NO production in RAW 264.7 cells[2] |
| COX-2 Inhibition (IC₅₀) | Data not available | 27 µg/mL |
| 5-LOX Inhibition (IC₅₀) | Data not available | 33 µg/mL |
Signaling Pathway Modulation
The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways.
7-hydroxyflavone
7-hydroxyflavone has been shown to modulate the following key signaling pathways:
-
ERK/Nrf2/HO-1 Pathway: This pathway is crucial for cellular defense against oxidative stress. 7-hydroxyflavone protects renal cells from nicotine-associated cytotoxicity by activating this pathway.
-
MAPK/NF-κB Signaling Pathway: This pathway is central to the inflammatory response. 7-hydroxyflavone ameliorates ischemia/reperfusion injury by inhibiting this pathway.
Below are diagrams illustrating these pathways.
This compound
Currently, there is a lack of specific data in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 7-hydroxyflavone) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is typically used as a positive control.
-
Calculate the percentage of radical scavenging activity.
Griess Assay for Nitric Oxide Production
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and 7-hydroxyflavone based on currently available scientific literature. 7-hydroxyflavone has demonstrated significant antioxidant, anticancer, and anti-inflammatory activities, with its mechanisms of action partially elucidated through the ERK/Nrf2/HO-1 and MAPK/NF-κB signaling pathways.
In contrast, there is a notable lack of quantitative experimental data for this compound. While its structural similarity to other biologically active flavonoids suggests potential for similar activities, this remains to be experimentally validated. The presence of a methoxy group at the 7-position and a hydroxyl group at the 8-position could influence its biological profile, and structure-activity relationship studies suggest that hydroxylation generally enhances antioxidant activity, while methoxylation can diminish it.
Future research should focus on generating robust experimental data for this compound to enable a more direct and comprehensive comparison. This includes determining its IC₅₀ values in various antioxidant, anticancer, and anti-inflammatory assays, and investigating its effects on key signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this and other related flavonoids.
References
Assessing the Synergistic Potential of 8-Hydroxy-7-methoxyflavone in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of 8-Hydroxy-7-methoxyflavone with other compounds, particularly conventional chemotherapeutic agents. Due to limited direct experimental data on the synergistic interactions of this compound, this document synthesizes preclinical data from structurally similar methoxyflavones and dihydroxyflavones to provide a prospective analysis for researchers. The information presented herein is intended to serve as a foundation for designing and executing rigorous experimental evaluations of this compound's therapeutic potential in combination regimens.
Comparative Analysis of Anticancer Activity
While specific synergistic data for this compound is emerging, the anticancer properties of closely related flavonoids have been investigated. These studies provide a basis for hypothesizing the potential efficacy of this compound in combination therapies. The following table summarizes the in vitro cytotoxic activity of analogous flavonoids against various cancer cell lines. This data can be used as a reference for designing initial synergy screening experiments.
Table 1: In Vitro Cytotoxicity of Methoxyflavone and Hydroxyflavone Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon) | ~50 | 48 | [1] |
| 7,8-Dihydroxyflavone | B16F10 (Melanoma) | Not specified (inhibition at non-cytotoxic concentrations) | - | [2] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MDA-MB-231 (Breast) | 21.27 | 72 | [3][4] |
| Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 (Colon) | <15 | 24 | [3] |
| 5,7-dihydroxy-3,6,4′-trimethoxyflavone | A2058 (Melanoma) | 3.92 | 72 | [3] |
Synergistic Effects with Conventional Chemotherapeutics
The combination of flavonoids with standard chemotherapy drugs like doxorubicin and cisplatin has shown promise in preclinical studies. The primary rationale for these combinations is to enhance the anticancer efficacy of the conventional drug, potentially allowing for dose reduction and mitigation of side effects. The synergistic potential is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Synergistic Effects of Flavonoids with Doxorubicin and Cisplatin
| Flavonoid | Chemotherapeutic Agent | Cancer Cell Line | Combination Index (CI) | Key Findings | Reference |
| Artocarpin | Cisplatin | H460 (Lung) | 0.2 | Enhanced cytotoxicity and apoptosis. | [5] |
| Artocarpin | Cisplatin | MCF-7 (Breast) | 0.18 | Synergistically increased the anticancer effect. | [5] |
| Quercetin & Rutin | Doxorubicin | Breast Cancer Models (in vivo/in vitro) | Not specified | Reduced tumor volume and metastasis. | [6] |
| 2',5'-Dihydroxychalcone | Cisplatin | A549 (Lung) | Not specified | Potentiated cytotoxicity through GSH depletion. | [7] |
| Chrysin | Cisplatin | A549 (Lung) | Not specified | Enhanced cisplatin's cytotoxic effect. | [7] |
| Curcumin Analog (PAC) | Cisplatin | Ca9-22 (Oral) | Not specified | Reduced IC50 of cisplatin tenfold. | [8] |
Experimental Protocols
To rigorously assess the synergistic effects of this compound, standardized experimental protocols are crucial. The following methodologies are commonly employed in preclinical synergy studies.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually and in combination.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the other compound (e.g., doxorubicin), and their combinations at fixed ratios for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using dose-response curve fitting software.
Synergy Analysis: Combination Index (CI) and Isobologram
Objective: To quantitatively determine the nature of the interaction between this compound and another compound.
Protocol: Chou-Talalay Method
-
Data Input: Use the IC50 values obtained from the cell viability assays for the individual compounds and their combinations.
-
CI Calculation: Calculate the Combination Index (CI) using specialized software like CompuSyn or a Synergy Calculator. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[9]
-
Isobologram Generation: Plot the doses of the two drugs in the combination that produce a specific effect (e.g., IC50). A line connecting the IC50 values of the individual drugs on the x and y axes represents the line of additivity.[10]
-
Points below the line indicate synergy.
-
Points on the line indicate an additive effect.
-
Points above the line indicate antagonism.
-
Visualizing Workflows and Pathways
Experimental Workflow for Synergy Assessment
The following diagram outlines a general workflow for assessing the synergistic effects of this compound with another compound.
Caption: General experimental workflow for in vitro synergy analysis.
Potential Signaling Pathways for Synergy
Flavonoids can modulate multiple signaling pathways involved in cancer progression. The synergistic effect of this compound with chemotherapeutic agents may arise from the simultaneous targeting of different pathways or the enhancement of drug-induced apoptosis. Based on studies of similar flavonoids, potential pathways for investigation are outlined below.
Caption: Potential signaling pathways for synergistic anticancer effects.
Conclusion and Future Directions
The available evidence from structurally related compounds suggests that this compound holds promise as a candidate for combination therapy in cancer treatment. Its potential to modulate key signaling pathways and induce apoptosis provides a strong rationale for its synergistic evaluation with conventional chemotherapeutics.
Future research should focus on:
-
Comprehensive In Vitro Synergy Screening: Systematically determining the Combination Index of this compound with a panel of standard chemotherapy drugs across various cancer cell lines.
-
Mechanistic Investigations: Elucidating the precise molecular mechanisms underlying any observed synergy, with a focus on apoptosis, cell cycle regulation, and pathways associated with drug resistance.
-
In Vivo Validation: Progressing promising combinations to preclinical animal models to evaluate their in vivo efficacy and safety profiles.
This guide serves as a foundational resource to encourage and direct further investigation into the therapeutic potential of this compound in combination cancer therapy.
References
- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 2. Anticancer activity of 7,8-dihydroxyflavone in melanoma cells via downregulation of α-MSH/cAMP/MITF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. Selected flavonoids potentiate the toxicity of cisplatin in human lung adenocarcinoma cells: A role for glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of 8-Hydroxy-7-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Reproducibility and Biological Efficacy
This guide provides a comprehensive analysis of the synthesis and bioactivity of 8-Hydroxy-7-methoxyflavone, a naturally occurring flavonoid and a metabolite of the neuroprotective compound 7,8-dihydroxyflavone. Interest in this compound stems from its potential therapeutic applications, leveraging the well-documented anti-inflammatory, antioxidant, and anticancer properties characteristic of the flavonoid class. This document outlines and compares common synthetic routes, presents available bioactivity data, and provides detailed experimental protocols to ensure reproducibility for researchers in the field.
Reproducibility of Synthesis
The synthesis of this compound can be reliably achieved through several established methods in flavonoid chemistry. The two most common and reproducible approaches are the Baker-Venkataraman rearrangement and the oxidative cyclization of a chalcone intermediate. The choice of method often depends on the availability of starting materials and desired scale.
Table 1: Comparison of Synthetic Methods for this compound and Analogs
| Method | Starting Materials | Key Intermediates | Typical Yields | Purity | Reference |
| Baker-Venkataraman Rearrangement | 2,3-Dihydroxy-4-methoxyacetophenone, Benzoic anhydride | 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione | Not explicitly reported for this specific compound, but generally high for flavones. | High, requires recrystallization. | General method[1][2] |
| Oxidative Cyclization of Chalcone | 2',3'-Dihydroxy-4'-methoxychalcone | Chalcone | Yield for a similar compound (7-hydroxy-4'-methoxyflavone) was 88.31%.[3] | 99% for a similar compound.[3] | [4][5] |
Synthetic Workflow Overview
The synthesis of this compound, regardless of the chosen primary method, follows a logical progression from commercially available precursors to the final flavone structure. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflows for this compound.
Bioactivity Profile
This compound, as a metabolite of 7,8-dihydroxyflavone, has been shown to activate the TrkB receptor, suggesting potential neuroprotective and antidepressant activities.[6] While specific quantitative data for this compound in many standard assays are limited, the bioactivity of structurally similar flavonoids provides a strong indication of its potential efficacy. The presence of hydroxyl and methoxy groups on the flavone backbone is known to contribute significantly to its antioxidant, anti-inflammatory, and anticancer properties.
Table 2: Comparative Bioactivity of this compound and Related Flavonoids
| Compound | Assay | Target/Cell Line | IC₅₀ / Activity | Reference |
| This compound | TrkB Receptor Activation | In vitro / In vivo | Activates TrkB receptor | [6] |
| 7-Hydroxy-4'-methoxyflavone | Anticancer (Cytotoxicity) | HeLa (cervical cancer) | 25.73 µg/mL | [3] |
| WiDr (colon cancer) | 83.75 µg/mL | [3] | ||
| 7-Hydroxyflavone | Anti-inflammatory | COX-2 | 27 µg/mL | [7] |
| 5-LOX | 33 µg/mL | [7] | ||
| PKM2 Inhibition | 2.12 µM | [7] | ||
| Various Methoxyflavones | Anti-inflammatory (NO production) | RAW 264.7 cells | Varies (e.g., 5,7-dimethoxyflavone shows marked inhibition) | [8] |
| Various Hydroxy/Methoxyflavones | Anticancer (Cytotoxicity) | MCF-7 (breast cancer) | Varies (e.g., 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone: 3.71 µM) | [2] |
Key Bioactivity Signaling Pathways
Flavonoids, including methoxylated and hydroxylated derivatives, are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. The primary pathways implicated are the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases (ERK, JNK, and p38) that are sequentially phosphorylated and activated, leading to the activation of transcription factors that regulate the expression of genes involved in inflammation and cell proliferation. Flavonoids have been shown to modulate this pathway at various points.
Caption: Potential points of inhibition in the MAPK signaling pathway by this compound.
Experimental Protocols
To ensure the reproducibility of the synthesis and bioactivity assessment of this compound, detailed experimental protocols for key procedures are provided below.
Synthesis via Oxidative Cyclization of a Chalcone Intermediate (Adapted from a similar synthesis[3])
This two-step method involves the initial synthesis of a chalcone followed by its oxidative cyclization to the flavone.
Step 1: Synthesis of 2',3'-Dihydroxy-4'-methoxychalcone
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxy-4-methoxyacetophenone and an equimolar amount of benzaldehyde in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40-50% KOH or NaOH) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but for a similar chalcone, 48 hours was found to be optimal.[3]
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until a precipitate forms.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized 2',3'-dihydroxy-4'-methoxychalcone in dimethyl sulfoxide (DMSO).
-
Oxidative Cyclization: Add a catalytic amount of iodine (I₂) to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours (e.g., 3 hours for a similar synthesis[3]). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a beaker of cold water. Add a solution of sodium thiosulfate to quench any remaining iodine.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Bioactivity Assays
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions of the test compound. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Add different concentrations of the test compound to the wells. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control wells.
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value for NO inhibition can then be determined.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 for inflammation studies) and treat them with this compound with or without a stimulant (e.g., LPS).
-
Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
This guide provides a foundational understanding of the synthesis and potential bioactivity of this compound. The provided protocols and comparative data aim to facilitate further research and development of this promising flavonoid.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C16H12O4 | CID 676299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 8-Hydroxy-7-methoxyflavone
Disclaimer: This document provides safety and handling recommendations for 8-Hydroxy-7-methoxyflavone based on data for structurally analogous flavonoid compounds. A specific Safety Data Sheet (SDS) for this exact compound was not available. Researchers must consult their institution's safety office and perform a full risk assessment before handling this chemical.
This guide is intended for researchers, scientists, and drug development professionals to provide immediate, essential information for the safe handling and disposal of this compound.
Hazard Assessment
While specific toxicological data for this compound is limited, structurally similar compounds may cause skin, eye, and respiratory tract irritation.[1][2] Some related chemicals are considered hazardous, with potential for acute oral toxicity and allergic skin reactions.[3][4] Therefore, it is crucial to handle this compound with care, assuming it may present similar hazards. All operations should be conducted in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on best practices for handling similar powdered chemical compounds.[2][5][6]
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety | Rationale |
| Hand Protection | Nitrile gloves (tested to EN 374 or equivalent).[5] | Double-gloving (two pairs of nitrile gloves). | Protects against direct skin contact and irritation.[2] Double-gloving provides additional security against punctures or tears.[2] |
| Eye & Face Protection | Safety glasses with side-shields (conforming to EN 166 or NIOSH standards).[5] | Chemical safety goggles and a face shield. | Prevents eye irritation from airborne powder or accidental splashes.[2][5] A face shield offers broader protection.[2] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95). | Full-face respirator if exposure limits are exceeded or symptoms occur.[6] | Protects the respiratory system from irritation due to inhalation of fine dust particles.[2][5] |
| Body Protection | Standard laboratory coat.[5] | Chemical-resistant, impermeable gown with closed cuffs. | Protects skin and personal clothing from contamination.[1][5] |
Operational Plan: Handling Procedures
A strict, step-by-step operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
A. Preparation:
-
Work Area: Ensure all work is conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3][5]
-
Equipment: Assemble all necessary non-sparking tools, glassware, and waste containers before beginning work.[2]
-
Safety Stations: Verify that a safety shower and eyewash station are accessible and fully operational.[2]
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the compound.
B. Handling the Compound:
-
Weighing & Transfer: Perform all manipulations of the solid compound, especially weighing and transferring, within the chemical fume hood to control dust.[2] Avoid any actions that could generate dust or aerosols.[1][5]
-
Creating Solutions: When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[5]
-
General Practices: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the lab.[4]
C. Post-Handling:
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.
-
Doffing PPE: Carefully remove PPE, avoiding self-contamination, and dispose of it in the designated waste stream.[2]
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Stream | Disposal Method |
| Unused Compound | Dispose of as hazardous chemical waste.[3] Do not dispose of down the drain or in regular trash.[5] Ensure it is in a clearly labeled, sealed container. |
| Contaminated Materials | All disposable items that have come into contact with the compound (e.g., gloves, wipes, pipette tips) must be placed in a sealed bag or container and disposed of as hazardous chemical waste.[5] |
| Empty Containers | Rinse the container thoroughly three times with an appropriate solvent. Dispose of the rinsed container as directed by institutional policy. The solvent rinsate must be collected and disposed of as hazardous chemical waste.[5] |
As an AI, I am unable to generate visual diagrams using Graphviz (DOT language). However, the logical workflow for safely handling this compound is presented below in a procedural format.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
